ST034307
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-chloro-2-(trichloromethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDHYMSVCBGQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to ST034307: A Selective Adenylyl Cyclase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound is a chromone-derived small molecule.[1] Its chemical and physicochemical properties are summarized in the table below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 6-Chloro-2-(trichloromethyl)-4H-1-benzopyran-4-one | [2] |
| Molecular Formula | C₁₀H₄Cl₄O₂ | |
| Molecular Weight | 297.95 g/mol | [2] |
| CAS Number | 133406-29-8 | [3] |
| Appearance | Off-white to light yellow solid | MedChemExpress |
| Purity | ≥98% (HPLC) | [2] |
| CLogP | 4.07 | [1] |
| Topological Polar Surface Area (TPSA) | 26 Ų | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. | |
| Storage | Store at -20°C. |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of adenylyl cyclase 1 (AC1), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3] It exhibits an IC₅₀ of 2.3 µM for AC1.[1][2][3] The compound shows high selectivity for AC1 over other membrane-bound adenylyl cyclase isoforms, with no significant activity against the closely related AC8.[2]
The mechanism of action of this compound involves the direct inhibition of AC1 activity.[1] It has been shown to inhibit AC1 stimulated by various activators, including:
This compound's inhibitory action is not mediated by effects on Gβγ or Gαi/o subunits, further supporting a direct interaction with AC1.[1]
This compound has been shown to interact with the signaling pathway of the µ-opioid receptor (MOR), a key target for analgesic drugs.[1] Specifically, this compound enhances MOR-mediated inhibition of AC1.[1][2] Furthermore, it blocks the heterologous sensitization of AC1 that occurs after chronic activation of MOR, a cellular adaptation linked to opioid dependence.[1]
dot
Caption: Interaction of this compound with the µ-opioid receptor and AC1 signaling pathway.
In Vitro and In Vivo Activity
The inhibitory activity of this compound on AC1 has been confirmed in various experimental models.
Table 2: Summary of this compound In Vitro and In Vivo Activity
| Model System | Key Findings | Reference |
| HEK cells expressing AC1 | Significantly inhibited forskolin- or isoproterenol-stimulated AC1 activity. | [1] |
| Sf9 cell membranes expressing AC1 | Modestly but significantly inhibited calmodulin- and forskolin-stimulated AC1 activity. | [1] |
| Mouse hippocampal homogenates | Inhibited Ca²⁺/calmodulin-stimulated cAMP accumulation. | [2] |
| Mouse model of inflammatory pain | Reduced pain responses (analgesic effect). | [1] |
This compound has demonstrated significant analgesic properties in preclinical models of pain.[1] It has been shown to relieve pain in mouse models of inflammatory pain without causing tolerance.[2] This suggests that selective AC1 inhibitors like this compound could represent a novel class of analgesics.
dot
Caption: Experimental workflow for assessing the analgesic effects of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of key experimental methodologies used in the characterization of this compound.
-
Cell Culture: Human embryonic kidney (HEK) cells stably or transiently transfected with different adenylyl cyclase isoforms are commonly used.
-
Stimulation: AC activity is stimulated using agents like forskolin (a general AC activator), isoproterenol (to activate Gαs-coupled β-adrenergic receptors), or A23187 (a calcium ionophore to increase intracellular Ca²⁺).
-
Inhibition: Cells are pre-incubated with this compound at various concentrations before stimulation.
-
cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits, such as ELISA-based assays.
-
Membrane Preparation: Cell membranes are prepared from HEK or Sf9 cells expressing the desired AC isoform.
-
Assay Buffer: A typical assay buffer contains ATP, an ATP regenerating system (e.g., creatine kinase and phosphocreatine), and other necessary ions and buffering agents.
-
Stimulation: AC activity in membranes is stimulated with purified calmodulin, Gαs, or forskolin.
-
Inhibition: this compound is added to the reaction mixture.
-
cAMP Measurement: The amount of cAMP produced is determined, often using radioimmunoassay or other sensitive detection methods.
-
Animal Models: Mouse models of inflammatory pain are induced, for example, by intraplantar injection of Complete Freund's Adjuvant (CFA).
-
Drug Administration: this compound is administered, often via intrathecal or subcutaneous injection.
-
Pain Assessment: Pain responses are measured using methods like the von Frey filament test for mechanical allodynia or by observing pain-related behaviors.
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of adenylyl cyclase 1. Its high selectivity makes it a superior probe compound compared to less selective inhibitors. The demonstrated analgesic effects in preclinical models highlight the potential of AC1 as a therapeutic target for pain management. Further research into the pharmacokinetics, safety profile, and efficacy in a broader range of disease models is warranted to fully elucidate the therapeutic potential of this compound and other selective AC1 inhibitors.
References
The Discovery and Development of ST034307: A Selective Adenylyl Cyclase 1 Inhibitor for Pain Management
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ST034307 is a potent and selective small molecule inhibitor of adenylyl cyclase 1 (AC1), an enzyme implicated in pain signaling and opioid dependence.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound. It details the compound's physicochemical properties, in vitro and in vivo pharmacological data, and the experimental protocols utilized in its evaluation. The guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of AC1 inhibition for the management of pain.
Introduction
Adenylyl cyclases (ACs) are a family of enzymes responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP) from ATP.[4][5] Of the nine membrane-bound AC isoforms, AC1 is predominantly expressed in the nervous system and is activated by calcium/calmodulin.[3][6] Studies involving AC1 knockout mice have demonstrated the crucial role of this enzyme in pain perception and the development of opioid dependence.[3][5] These findings have highlighted AC1 as a promising therapeutic target for the development of novel analgesics with a reduced side-effect profile compared to traditional opioids.[2][5][7]
The discovery of this compound, a chromone-derived small molecule, emerged from a chemical library screening designed to identify selective AC1 inhibitors.[1] Subsequent studies have characterized this compound as a potent and highly selective inhibitor of AC1 with demonstrated efficacy in various preclinical models of inflammatory and visceral pain.[1][2][5] This guide provides a detailed account of the scientific journey from the initial discovery to the preclinical validation of this compound as a potential therapeutic agent.
Physicochemical and Pharmacokinetic Properties
This compound possesses drug-like physicochemical properties suitable for a central nervous system (CNS) active agent, although preclinical studies suggest it may be peripherally restricted following subcutaneous administration.[1][2]
| Property | Value | Reference |
| Molecular Weight | 298 g/mol | [1] |
| CLogP | 4.07 | [1] |
| Topological Polar Surface Area (TPSA) | 26 Ų | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
In Vitro Pharmacology
The in vitro activity of this compound has been extensively characterized in various cell-based and membrane assays, demonstrating its potency and selectivity for AC1.
Adenylyl Cyclase Inhibition
| Assay Type | Parameter | Value | Reference |
| AC1 Inhibition (Ca2+-stimulated) | IC50 | 2.3 µM (95% CI = 1.2 to 4.5 µM) | [1] |
| AC1 Inhibition (Forskolin-stimulated) | Inhibition | ~30% | [1] |
| AC1 Inhibition (Gαs-stimulated) | Inhibition | ~30% | [1] |
| AC1 Inhibition (Calmodulin-stimulated) | Inhibition | ~30% | [1] |
| AC2 Activity | Effect | Potentiation | [1] |
| AC5 Activity (at 100 µM) | Effect | Inactive | [1] |
| AC8 Activity | Effect | No significant activity |
Interaction with the μ-Opioid Receptor (MOR) Pathway
This compound has been shown to modulate MOR signaling, which is critical for its potential in pain management and reducing opioid dependence.
| Assay | Effect of this compound | Reference |
| MOR-mediated inhibition of AC1 (short-term) | Enhanced | [1][3] |
| MOR-mediated heterologous sensitization of AC1 (chronic) | Blocked | [1][3] |
| β-arrestin 2 recruitment (in CHO-MOR cells) | No significant effect | [1] |
In Vivo Pharmacology
The analgesic efficacy of this compound has been demonstrated in multiple rodent models of pain.
| Pain Model | Species | Route of Administration | Efficacy | ED50 | Reference |
| CFA-induced allodynia | Mouse | Subcutaneous | Analgesic | - | [2] |
| Formalin-induced inflammatory pain | Mouse | Subcutaneous | Reduced licking behavior | - | [2][5] |
| Acetic acid-induced visceral pain | Mouse | Subcutaneous | Reduced writhing | 0.92 mg/kg (95% CI 0.15 to 4.41) | [2] |
| Acid-depressed nesting behavior | Mouse | Subcutaneous | Rescued nesting behavior | - | [2] |
A key finding from in vivo studies is that this compound does not appear to induce analgesic tolerance after chronic dosing, a significant advantage over opioid analgesics.[2][5] Furthermore, following subcutaneous injection in mice, this compound was not detected in the brain but did cause a significant reduction in cAMP concentration in the dorsal root ganglia, suggesting a peripheral mechanism of action for analgesia.[2][5]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound directly inhibits the activity of adenylyl cyclase 1 (AC1), leading to a reduction in the production of cyclic AMP (cAMP). This inhibition occurs downstream of various AC1 activators, including Gαs-coupled receptors and calcium/calmodulin.
Caption: Mechanism of this compound action on AC1.
Interaction with the μ-Opioid Receptor (MOR) Pathway
This compound enhances the acute inhibitory effect of MOR activation on AC1 while blocking the long-term sensitization of AC1 that is associated with opioid tolerance.
Caption: this compound's dual effect on MOR signaling.
Experimental Workflow: In Vitro AC1 Inhibition Assay
A typical workflow to determine the inhibitory activity of this compound on AC1 involves using cell membranes expressing the enzyme and measuring the conversion of ATP to cAMP.
Caption: Workflow for in vitro AC1 inhibition assay.
Detailed Experimental Protocols
Adenylyl Cyclase Activity Assay in Cell Membranes
This protocol is adapted from studies characterizing this compound's effect on AC isoforms.
-
Membrane Preparation: Prepare cell membranes from Sf9 cells or HEK cells stably expressing the adenylyl cyclase isoform of interest (e.g., AC1, AC2, AC5).
-
Reaction Mixture: Prepare a reaction buffer containing appropriate concentrations of MgCl2 and ATP.
-
Inhibitor Incubation: Solubilize this compound in DMSO. Incubate the AC-containing membranes with various concentrations of this compound or vehicle (DMSO) on ice for 10 minutes. The final DMSO concentration should not exceed 3%.
-
AC Activation: Add an AC activator such as forskolin, purified Gαs, or a calcium/calmodulin solution to the reaction mixture.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the membrane-inhibitor mixture to the reaction buffer containing the activator and ATP.
-
Incubation: Incubate the reaction at 30°C for 10 minutes.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA and a tracer amount of [3H]cAMP).
-
cAMP Quantification: Quantify the amount of cAMP produced using standard methods such as column chromatography followed by liquid scintillation counting or commercially available ELISA or HTRF kits.
cAMP Accumulation Assay in Whole Cells
This protocol is used to assess the effect of this compound on cAMP levels in intact cells.
-
Cell Culture: Culture HEK293 cells stably expressing AC1 (HEK-AC1) in appropriate media.
-
Cell Seeding: Seed the cells into 24-well or 96-well plates and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 10-30 minutes).
-
Stimulation: Stimulate the cells with an AC activator such as the β-adrenergic receptor agonist isoproterenol (to activate Gαs-coupled receptors) or a calcium ionophore like A23187 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
β-Arrestin 2 Recruitment Assay
This assay determines if this compound affects the recruitment of β-arrestin 2 to the μ-opioid receptor.
-
Cell Line: Use a cell line stably co-expressing the μ-opioid receptor and a β-arrestin 2 reporter system (e.g., PathHunter CHO-MOR cells).
-
Cell Plating: Plate the cells in a 384-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with the μ-opioid receptor agonist DAMGO, this compound, or a combination of both.
-
Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., chemiluminescence) using a plate reader.
Mouse Model of Formalin-Induced Inflammatory Pain
This model assesses the analgesic effect of this compound on both acute and tonic inflammatory pain.
-
Animals: Use adult male mice.
-
Acclimatization: Acclimatize the mice to the testing environment.
-
Drug Administration: Administer this compound or vehicle subcutaneously at a specified time before the formalin injection.
-
Formalin Injection: Inject a dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the injection, place the mouse in an observation chamber and record the cumulative time spent licking the injected paw. The observation period is typically divided into two phases: the early phase (0-10 minutes post-injection, representing acute nociceptive pain) and the late phase (15-40 minutes post-injection, representing inflammatory pain).
-
Data Analysis: Compare the paw licking time between the this compound-treated and vehicle-treated groups.
Mouse Model of Acetic Acid-Induced Visceral Pain
This model evaluates the efficacy of this compound in a model of visceral pain.
-
Animals: Use adult male mice.
-
Drug Administration: Administer this compound or vehicle subcutaneously at various doses prior to the acetic acid injection.
-
Induction of Writhing: Inject a dilute solution of acetic acid (e.g., 0.75%) intraperitoneally.
-
Observation: Immediately after the injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions) over a defined period (e.g., 30 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each dose of this compound compared to the vehicle control group and determine the ED50 value.
Conclusion and Future Directions
This compound has been identified and characterized as a potent and selective inhibitor of adenylyl cyclase 1.[1][2][3] Preclinical studies have demonstrated its analgesic properties in various pain models without the development of tolerance, a common drawback of opioid medications.[2][5] The compound's ability to modulate μ-opioid receptor signaling further supports its potential as a novel therapeutic for pain and possibly opioid dependence.[1][4]
Future research should focus on a more detailed pharmacokinetic and toxicological profiling of this compound to assess its suitability for clinical development. Further investigation into its central versus peripheral effects is warranted to fully elucidate its mechanism of analgesia.[2] The development of analogs with improved potency and pharmacokinetic properties could also be a fruitful area of research. Ultimately, the discovery and development of this compound provide a strong rationale for the continued exploration of AC1 inhibitors as a promising new class of non-opioid analgesics.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Acetic acid-induced writhing test in mice [bio-protocol.org]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
An In-depth Technical Guide on the Role of ST034307 in cAMP Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the small molecule ST034307, detailing its mechanism of action as a selective inhibitor of adenylyl cyclase 1 (AC1) and its subsequent impact on cyclic AMP (cAMP) signaling pathways. The information presented is collated from preclinical research and is intended to inform further investigation and potential therapeutic development.
Introduction to this compound and its Target: Adenylyl Cyclase 1
This compound is a small molecule inhibitor identified as a selective antagonist of adenylyl cyclase 1 (AC1), an enzyme pivotal to the cAMP signaling cascade.[1][2][3] AC1 is one of nine membrane-bound adenylyl cyclase isoforms responsible for the conversion of adenosine triphosphate (ATP) to cAMP.[4][] This second messenger, cAMP, is integral to a multitude of physiological processes.[4][] AC1 is notably distinguished by its stimulation by calcium (Ca²⁺) in a calmodulin-dependent manner.[2][6] Due to its specific expression patterns and regulatory properties, AC1 has emerged as a therapeutic target for conditions such as chronic pain and opioid dependence.[2][4][6] this compound has been characterized as a direct inhibitor of AC1, offering a valuable tool for studying the physiological and pathological roles of this specific isoform.[3][4]
Mechanism of Action of this compound
This compound exerts its inhibitory effect directly on AC1, thereby reducing the production of cAMP.[2][4] This inhibition has been demonstrated across various methods of AC1 activation, including stimulation by:
-
Ca²⁺/Calmodulin: this compound inhibits Ca²⁺/calmodulin-stimulated cAMP accumulation.[1][2]
-
Forskolin: The compound has been shown to inhibit forskolin-stimulated AC1 activity.[2] Forskolin is a general activator of most adenylyl cyclase isoforms.[2]
-
G-protein coupled receptors (GPCRs): this compound inhibits AC1 activity stimulated by Gαs-coupled receptors.[2][6]
Importantly, this compound demonstrates high selectivity for AC1 over other adenylyl cyclase isoforms, with no significant activity reported against AC8.[1][4] This selectivity is crucial, as non-selective inhibition of AC isoforms could lead to undesirable side effects.[4][6]
Interaction with the μ-Opioid Receptor (MOR) Signaling Pathway
A significant aspect of this compound's pharmacology is its interplay with the μ-opioid receptor (MOR), a key target for analgesic drugs.[2][4] Activation of MOR, which is coupled to an inhibitory G protein (Gαi/o), typically leads to the inhibition of adenylyl cyclases.[2][4] this compound has been shown to enhance the MOR-mediated inhibition of AC1.[2][6]
Furthermore, chronic activation of MOR can lead to a phenomenon known as heterologous sensitization, resulting in an overshoot of cAMP production.[2] This adaptive response is linked to opioid tolerance and dependence.[2] this compound has been found to block both the development and maintenance of MOR-mediated heterologous sensitization of AC1.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ for AC1 Inhibition | 2.3 µM | Not specified | [1] |
| Experiment | Stimulator | Inhibition by this compound | Cell/Tissue System | Reference |
| AC1 Activity | Forskolin | ~30% | Cellular membranes from HEK or Sf9 cells expressing AC1 | [2] |
| AC1 Activity | Gαs | ~30% | Cellular membranes from HEK or Sf9 cells expressing AC1 | [2] |
| AC1 Activity | Calmodulin | ~30% | Cellular membranes from HEK or Sf9 cells expressing AC1 | [2] |
| cAMP Concentration | In vivo | ~10% reduction | Dorsal Root Ganglia (DRG) of mice | [3] |
Experimental Protocols
The following methodologies are synthesized from descriptions of key experiments performed to characterize this compound.
Cell-Based cAMP Accumulation Assays
-
Objective: To determine the inhibitory effect of this compound on AC1 activity in intact cells.
-
Cell Lines: Human Embryonic Kidney (HEK) cells stably transfected with AC1 (HEK-AC1 cells) are commonly used.[2][6] Wild-type HEK cells can be used as a control.[2]
-
Protocol Outline:
-
HEK-AC1 cells are cultured to an appropriate confluency.
-
Cells are pre-incubated with varying concentrations of this compound.
-
AC1 is stimulated with an agonist such as the Ca²⁺ ionophore A23187, forskolin, or the β-adrenergic receptor agonist isoproterenol.[2]
-
The reaction is stopped, and intracellular cAMP levels are measured using commercially available kits (e.g., ELISA-based or FRET-based biosensors).
-
Data is normalized to the stimulated control (100%) and basal levels (0%).[2]
-
In Vitro Adenylyl Cyclase Activity Assays
-
Objective: To assess the direct inhibitory effect of this compound on AC1 in a cell-free system.
-
System: Cellular membranes from HEK-AC1 cells or Sf9 cells expressing different AC isoforms are isolated.[2]
-
Protocol Outline:
-
Isolated cell membranes are incubated with this compound.
-
AC activity is stimulated using agents like forskolin, purified Gαs, or Ca²⁺/calmodulin.[2]
-
ATP is added to initiate the enzymatic reaction.
-
The amount of cAMP produced is quantified.
-
In Vivo Studies in Mouse Models
-
Objective: To evaluate the analgesic effects of this compound and its impact on cAMP levels in relevant tissues.
-
Animal Models: Mouse models of inflammatory pain (e.g., formalin-induced or Complete Freund's Adjuvant-induced) and visceral pain (e.g., acid-induced) have been utilized.[2][3]
-
Protocol Outline:
-
This compound is administered to mice, typically via subcutaneous injection.[3]
-
Pain-related behaviors (e.g., paw licking, mechanical allodynia) are assessed.[3][7]
-
At specified time points, tissues such as the dorsal root ganglia (DRG) are dissected.[3]
-
cAMP concentrations in the tissue homogenates are measured.[3]
-
Conclusion
This compound is a potent and selective inhibitor of adenylyl cyclase 1. Its ability to modulate the cAMP signaling pathway, particularly in conjunction with the μ-opioid receptor system, underscores the therapeutic potential of targeting AC1. The data indicates that this compound can attenuate cAMP production in both cellular and in vivo settings, which is associated with analgesic effects. This technical guide provides a foundational understanding of this compound's role in cAMP signaling, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further investigation into the precise binding site and the long-term effects of AC1 inhibition is warranted to fully elucidate the therapeutic window of this class of compounds.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasofscience.org [atlasofscience.org]
- 6. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In vitro characterization of ST034307.
An In-Depth Technical Guide to the In Vitro Characterization of ST034307, a Selective Adenylyl Cyclase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a potent and selective small molecule inhibitor of adenylyl cyclase 1 (AC1). The information presented herein is compiled from foundational research and is intended to serve as a detailed resource for professionals in the fields of pharmacology, drug discovery, and biomedical research.
Executive Summary
This compound is a chromone-derived compound identified as a selective inhibitor of adenylyl cyclase 1 (AC1), an enzyme crucial in cellular signal transduction.[1][2] Studies have demonstrated its potential as an analgesic agent.[1][3][4][5][6] This document outlines the key in vitro properties of this compound, including its inhibitory potency, selectivity against other adenylyl cyclase isoforms, and its effects in various cell-based and biochemical assays. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to facilitate a deeper understanding and replication of these findings.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been quantified in a series of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound against Adenylyl Cyclase 1
| Parameter | Value | Assay System | Notes |
| IC50 | 2.3 µM | HEK-AC1 cells | Inhibition of Ca2+-stimulated cAMP accumulation. |
Table 2: Selectivity Profile of this compound against Membrane-Bound Adenylyl Cyclase Isoforms
| AC Isoform | Inhibition at 30 µM | Assay System |
| AC1 | Significant | HEK cells expressing individual AC isoforms |
| AC2 | No significant inhibition (potentiation observed) | Sf9 cell membranes |
| AC3 | No significant inhibition | HEK cells |
| AC5 | No significant inhibition | Sf9 cell membranes |
| AC6 | No significant inhibition | HEK cells |
| AC7 | No significant inhibition | HEK cells |
| AC8 | No significant inhibition | HEK cells |
| AC9 | No significant inhibition | HEK cells |
Data synthesized from Brust et al., 2017.[1]
Key Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.
Cell Culture and Stable Cell Line Generation
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a common choice for studying adenylyl cyclase activity due to their robust growth and transfection efficiency.[7][8][9]
-
HEK-AC1 Stable Cell Line Generation:
-
HEK293 cells are transfected with a mammalian expression vector encoding human AC1 using a suitable transfection reagent.
-
Following transfection, cells are cultured in a selection medium containing an appropriate antibiotic (e.g., G418) to select for cells that have stably integrated the expression vector.
-
Clonal cell lines are isolated and expanded.
-
Expression of AC1 is confirmed by Western blotting or functional assays (e.g., Ca2+-stimulated cAMP accumulation).[10][11]
-
Measurement of cAMP Accumulation in Whole Cells
This assay is used to determine the functional inhibition of AC1 by this compound in a cellular context.
-
Materials:
-
Procedure:
-
Seed HEK-AC1 or wild-type HEK cells in 96-well or 384-well plates and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15-30 minutes).
-
Add the stimulating agent (e.g., 1 µM forskolin or 10 µM isoproterenol) to activate adenylyl cyclase and incubate for an appropriate duration (e.g., 15-30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Data are typically normalized to the response of the stimulated vehicle-treated cells.
-
Adenylyl Cyclase Activity Assay in Membrane Preparations
This biochemical assay assesses the direct inhibitory effect of this compound on AC1 in a cell-free system.
-
Preparation of Cell Membranes:
-
Harvest HEK-AC1 cells or Sf9 cells expressing AC1.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at low speed to remove nuclei and intact cells.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
AC Activity Assay:
-
The reaction is typically initiated by adding a mixture containing ATP, MgCl2, a cAMP phosphodiesterase inhibitor (e.g., IBMX), and a stimulating agent (e.g., Ca2+/calmodulin, Gαs) to the membrane preparation in the presence of this compound or vehicle.
-
The reaction is incubated at 30°C for a defined period.
-
The reaction is terminated, and the amount of cAMP produced is quantified, often using a radioimmunoassay or a non-radioactive method.[17][18][19][20][21]
-
Preparation of Mouse Hippocampal Homogenates
This protocol allows for the assessment of this compound's activity in a more physiologically relevant tissue preparation.
-
Procedure:
-
Euthanize a mouse according to approved animal welfare protocols.
-
Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors) using a Potter-Elvehjem homogenizer.[24][25][26]
-
Centrifuge the homogenate to remove cellular debris.
-
The resulting supernatant containing the membrane fraction can be used in the adenylyl cyclase activity assay as described in section 3.3.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Adenylyl Cyclase 1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for In Vitro Characterization of this compound.
Conclusion
This compound is a well-characterized, selective inhibitor of adenylyl cyclase 1. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the discovery of novel AC1 inhibitors. The selectivity of this compound for AC1 over other isoforms, particularly AC8, makes it a valuable tool for dissecting the physiological and pathological roles of AC1 signaling.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ExcellGene [excellgene.com]
- 8. HEK cells – what's to know on Human Embryonic Kidney Cells | evitria [evitria.com]
- 9. How HEK Cells Are Used in Vaccine Development [cytion.com]
- 10. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 13. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 14. cAMP accumulation assay [bio-protocol.org]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 16. abcam.com [abcam.com]
- 17. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adenylyl cyclase (AC) activity assay [bio-protocol.org]
- 19. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biochemical Methods for Detection and Measurement of Cyclic AMP and Adenylyl Cyclase Activity | Springer Nature Experiments [experiments.springernature.com]
- 22. genes2cognition.org [genes2cognition.org]
- 23. researchgate.net [researchgate.net]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. documents.thermofisher.com [documents.thermofisher.com]
Pharmacological Profile of ST034307: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST034307 is a potent and highly selective small-molecule inhibitor of adenylyl cyclase 1 (AC1), an enzyme pivotal in neuronal signaling and pain pathways.[1][2] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and interaction with key signaling cascades. Experimental data robustly support the potential of this compound as a novel analgesic agent that may circumvent the tolerance issues associated with traditional opioid therapies.[1][3]
Introduction
Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in a myriad of physiological processes.[2] The AC1 isoform, predominantly expressed in the nervous system, is stimulated by calcium/calmodulin and has been genetically and pharmacologically validated as a key player in pain perception and opioid dependence.[3][4] The development of selective AC1 inhibitors like this compound offers a promising therapeutic strategy for pain management.[2][5] this compound, a chromone derivative, has demonstrated significant analgesic properties in various preclinical pain models without inducing tolerance.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₄Cl₄O₂ | [1] |
| Molecular Weight | 297.95 g/mol | [1] |
| CAS Number | 133406-29-8 | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol | [1] |
Mechanism of Action
This compound exerts its pharmacological effects through the direct inhibition of adenylyl cyclase 1.[2] Molecular docking studies predict that this compound binds to a unique site at the interface of the C1a and C2a catalytic domains of AC1, adjacent to the ATP binding pocket.[2][6] This interaction is thought to disrupt the structure of the enzyme's catalytic domain, leading to its inhibition.[2] Notably, this compound is not a P-site inhibitor, which is a class of non-competitive AC inhibitors.[4]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in various cell-based and membrane assays.
Potency and Selectivity
This compound is a potent inhibitor of AC1 with an IC₅₀ of 2.3 μM.[1] It exhibits remarkable selectivity for AC1 over other membrane-bound adenylyl cyclase isoforms, including the closely related AC8, against which it shows no significant activity.[1][4]
| Adenylyl Cyclase Isoform | Inhibition by this compound | Reference |
| AC1 | IC₅₀ = 2.3 μM | [1] |
| AC2 | Potentiation of PMA-stimulated activity | [4] |
| AC3 | No significant inhibition | [4] |
| AC4 | No significant inhibition | [4] |
| AC5 | No significant inhibition (slight potentiation) | [4] |
| AC6 | No significant inhibition (slight potentiation) | [4] |
| AC7 | No significant inhibition | [4] |
| AC8 | No significant inhibition | [1] |
| AC9 | No significant inhibition | [4] |
Interaction with µ-Opioid Receptor Signaling
This compound enhances the µ-opioid receptor (MOR)-mediated inhibition of AC1.[4] Furthermore, it has been shown to block the heterologous sensitization of AC1 that occurs after chronic MOR activation, a cellular mechanism linked to opioid tolerance.[4][5]
In Vivo Pharmacology
This compound has demonstrated significant analgesic efficacy in multiple rodent models of pain.
Analgesic Efficacy
| Pain Model | Species | Route of Administration | Efficacy | ED₅₀ | Reference |
| Formalin-induced Inflammatory Pain | Mouse | Subcutaneous | Reduction in paw licking | - | [2] |
| Acetic Acid-induced Visceral Pain | Mouse | Subcutaneous | Reduction in writhing | 0.92 mg/kg | [2] |
| Acid-depressed Nesting Behavior | Mouse | Subcutaneous | Rescue of nesting behavior | - | [2] |
| CFA-induced Inflammatory Pain | Mouse | Intrathecal | Relief of allodynia | 0.28 µg | [4] |
Importantly, chronic administration of this compound does not lead to the development of analgesic tolerance.[2]
Pharmacokinetics
Following a single subcutaneous injection of 10 mg/kg in mice, this compound exhibits the following pharmacokinetic profile:
| Parameter | Value | Time Point | Reference |
| Peak Plasma Concentration (Cmax) | 1.82 ± 0.39 µM | 60 minutes | [2] |
| Brain Penetration | Undetectable | Up to 240 minutes | [2] |
The lack of brain penetration suggests that the analgesic effects of subcutaneously administered this compound may be mediated peripherally.[2] This is supported by the finding that it reduces cAMP concentration in the dorsal root ganglia (DRG).[2]
Experimental Protocols
In Vitro cAMP Accumulation Assay
HEK293 cells stably expressing AC1 (HEK-AC1) are used. Cells are treated with this compound at various concentrations before stimulation with an AC activator (e.g., forskolin or a Gs-coupled receptor agonist like isoproterenol).[4] The intracellular cAMP levels are then measured using a competitive immunoassay.[4]
In Vivo Formalin-Induced Inflammatory Pain Model
Male C57BL/6J mice are used. Following subcutaneous administration of this compound or vehicle, a dilute formalin solution is injected into the plantar surface of the hind paw.[2] The time spent licking the injected paw is then recorded over a specified period, typically divided into an acute phase (0-10 minutes) and an inflammatory phase (16-40 minutes).[2]
Pharmacokinetic Studies
Male C57BL/6J mice receive a single subcutaneous injection of this compound (10 mg/kg). At various time points post-injection, blood and brain samples are collected.[2] Plasma is separated by centrifugation. This compound concentrations in plasma and brain homogenates are quantified by tandem mass spectroscopy coupled with HPLC.[2]
Safety and Tolerability
In preclinical studies, this compound did not cause significant disruptions in normal mouse behavior, as assessed by the nesting model.[2] Unlike morphine, it did not reduce nesting behavior at analgesic doses.[2] However, further comprehensive safety and toxicology studies are required to fully characterize its safety profile.
Conclusion
This compound is a highly selective and potent inhibitor of adenylyl cyclase 1 with demonstrated analgesic efficacy in multiple preclinical pain models. Its unique mechanism of action and favorable preclinical profile, particularly its lack of tolerance development, position it as a promising candidate for the development of a new class of non-opioid analgesics. Further investigation into its clinical potential is warranted.
References
- 1. rndsystems.com [rndsystems.com]
- 2. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
The Modulatory Role of ST034307 on μ-Opioid Receptor Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of ST034307 on μ-opioid receptor (MOR) signaling. This compound, a selective small-molecule inhibitor of type 1 adenylyl cyclase (AC1), indirectly modulates MOR signaling pathways, offering a novel therapeutic avenue for pain management. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Core Mechanism of Action
This compound exerts its influence on the μ-opioid receptor (MOR) signaling cascade not by direct interaction with the receptor itself, but by targeting a key downstream effector: adenylyl cyclase 1 (AC1).[1][2] The MOR is a Gαi/o-coupled receptor, and its activation by an agonist typically leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] this compound is a selective inhibitor of AC1, an isoform of adenylyl cyclase that is stimulated by calcium/calmodulin and is highly expressed in neuronal tissues associated with pain and nociception.[1][4] By directly inhibiting AC1, this compound enhances the inhibitory effect of MOR activation on cAMP production.[1][4]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound's effects related to MOR signaling.
| Parameter | Value | Assay/Model | Reference |
| AC1 Inhibition (IC50) | 2.3 μM | Ca2+/calmodulin-stimulated cAMP accumulation | |
| Enhancement of MOR-mediated AC1 Inhibition | Enhanced inhibition at 0.5 µM and 7.5 µM this compound (in combination with DAMGO) | cAMP accumulation in HEK-AC1/MOR cells | [5] |
| β-arrestin 2 Recruitment | No significant effect at 30 µM | CHO-MOR β-arrestin 2 recruitment assay | [5] |
| In Vivo cAMP Reduction | ~10% reduction | Mouse Dorsal Root Ganglia (DRG) following 10 mg/kg subcutaneous injection | [6] |
Signaling Pathway Analysis
The interaction between this compound and the MOR signaling pathway is multifaceted, impacting both acute signaling and long-term adaptive responses.
G-Protein Dependent Signaling
Activation of the MOR by an agonist, such as DAMGO, leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits AC1, reducing the conversion of ATP to cAMP. This compound potentiates this effect by directly inhibiting AC1, leading to a more profound decrease in cAMP levels.[1][5] This synergistic inhibition is a key aspect of its analgesic properties.[1]
β-Arrestin Signaling
A critical aspect of MOR signaling is the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades.[7] These pathways have been implicated in the development of opioid tolerance and other adverse effects.[6][8] Experimental evidence indicates that this compound does not influence the recruitment of β-arrestin 2 to the MOR.[5] This suggests that this compound's mechanism of action is biased away from the β-arrestin pathway, a desirable characteristic for novel analgesics.
Heterologous Sensitization
Chronic activation of the MOR can lead to an adaptive response known as heterologous sensitization, characterized by a paradoxical superactivation of adenylyl cyclases.[1][5] This phenomenon is linked to opioid dependence.[1] this compound has been shown to block this MOR-mediated heterologous sensitization of AC1, suggesting a potential role in mitigating the development of opioid dependence.[1][5]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that elucidated the effects of this compound on MOR signaling.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells were utilized. For specific assays, cells were stably transfected with AC1 (HEK-AC1 cells) or with both AC1 and the μ-opioid receptor (HEK-AC1/MOR cells).[1] Chinese Hamster Ovary (CHO) cells stably expressing the MOR (CHO-MOR cells) were also used for β-arrestin recruitment assays.[5]
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
cAMP Accumulation Assay
This assay quantifies the intracellular levels of cAMP, a direct product of adenylyl cyclase activity.
β-Arrestin 2 Recruitment Assay
This assay measures the interaction between the activated MOR and β-arrestin 2.
-
Methodology: A commercial enzyme fragment complementation assay (e.g., DiscoveRx PathHunter) was used.[5]
-
Principle: The MOR is tagged with a small enzyme fragment, and β-arrestin 2 is fused to a larger, complementary portion of the enzyme. Upon agonist-induced recruitment of β-arrestin 2 to the MOR, the two enzyme fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
-
Protocol:
-
CHO-MOR cells expressing the fusion proteins are plated.
-
Cells are treated with this compound or vehicle.
-
The MOR agonist DAMGO is added to induce receptor activation and β-arrestin 2 recruitment.[5]
-
Substrate is added, and the resulting signal is measured using a luminometer.
-
In Vivo Mouse Models of Pain
-
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) is injected into the paw to induce inflammation and mechanical allodynia. This compound or vehicle is administered (e.g., intrathecally), and pain responses are measured using von Frey filaments.[1]
-
Visceral Pain Model: Dilute lactic acid is injected intraperitoneally to induce writhing behavior, a measure of visceral pain. The number of writhes is counted after administration of this compound or a control substance.[6]
-
Pain-Depressed Behavior Model: The natural nesting behavior of mice is suppressed by a painful stimulus. The ability of this compound to rescue this behavior is assessed.[6]
Conclusion
This compound represents a novel approach to modulating μ-opioid receptor signaling. By selectively inhibiting adenylyl cyclase 1, it enhances the G-protein-mediated analgesic pathway of MOR activation while avoiding the β-arrestin pathway associated with adverse effects. Furthermore, its ability to block heterologous sensitization of AC1 suggests a potential to mitigate the development of opioid dependence. The data presented in this guide underscore the therapeutic potential of targeting downstream effectors in the MOR signaling cascade for the development of safer and more effective analgesics.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasofscience.org [atlasofscience.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid overdose and tolerance: is the recruitment of β-arrestin to the µ-receptor involved? - PMC [pmc.ncbi.nlm.nih.gov]
ST034307: A Deep Dive into its Selective Inhibition of Adenylyl Cyclase 1 (AC1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor ST034307 and its notable selectivity for Adenylyl Cyclase 1 (AC1). AC1, a calcium/calmodulin-stimulated enzyme, is a key player in various physiological processes, including pain perception and opioid dependence, making its selective inhibition a promising therapeutic strategy.[1][2][3] This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs to facilitate a deeper understanding of this compound's mechanism of action.
Quantitative Selectivity Profile of this compound
This compound, a chromone derivative, has been identified as a potent and highly selective inhibitor of AC1.[1] Its selectivity has been rigorously evaluated against other membrane-bound adenylyl cyclase isoforms. The following tables summarize the inhibitory and, in some cases, potentiating effects of this compound across various AC isoforms.
Table 1: Inhibition of Forskolin- or Isoproterenol-Stimulated AC Activity in HEK Cells
| Cell Line | Treatment | This compound Effect |
| HEK cells stably expressing AC1 | Forskolin or Isoproterenol | Significant inhibition of cAMP accumulation |
| Wild-type HEK cells | Forskolin or Isoproterenol | No significant effect |
Data adapted from studies on HEK cells where AC isoforms were expressed and stimulated. Wild-type HEK cells endogenously express AC3, AC5, AC6, AC7, and AC9, but show no Ca2+-stimulated cAMP response, indicating the observed effect in AC1-expressing cells is specific.[1]
Table 2: Effect of this compound on Various AC Isoforms in Transfected HEK Cells
| AC Isoform | Stimulant | Effect of this compound |
| AC1 | A23187 (Calcium Ionophore) | Inhibition |
| AC2 | Phorbol 12-myristate 13-acetate (PMA) | Potentiation of cAMP production |
| AC3 | Forskolin | No significant effect |
| AC4 | Forskolin | No significant effect |
| AC5 | Forskolin | Small potentiation |
| AC6 | Forskolin | Small potentiation |
| AC7 | Forskolin | No significant effect |
| AC8 | A23187 (Calcium Ionophore) | No significant activity |
| AC9 | Forskolin | No significant effect |
This table highlights the high selectivity of this compound for AC1. Notably, it potentiated the activity of AC2 and had a minor potentiating effect on AC5 and AC6, while showing no significant inhibition of other tested isoforms.[1]
Table 3: Inhibition of AC Activity in Sf9 Cell Membranes
| AC Isoform | Stimulation | This compound Inhibition |
| AC1 | Forskolin, Gαs, and Calmodulin | ~30% |
| AC2 | - | Potentiation |
| AC5 | - | Inactive (even at 100 µM) |
These findings from assays using isolated cell membranes further corroborate the direct inhibitory action of this compound on AC1.[1]
Table 4: In Vivo Efficacy of this compound
| Pain Model | Species | Effect |
| Inflammatory Pain | Mouse | Analgesic effect |
| Visceral Pain | Mouse | Reduction in abdominal constrictions |
This compound has demonstrated efficacy in preclinical models of pain, underscoring its therapeutic potential.[4][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
cAMP Accumulation Assay in HEK-AC1 Cells
This assay is fundamental to determining the inhibitory effect of this compound on AC1 activity in a cellular context.
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably transfected with AC1 (HEK-AC1 cells) are cultured in appropriate media supplemented with antibiotics to maintain selection for AC1 expression.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Pre-incubation with Inhibitor: Cells are pre-incubated with varying concentrations of this compound (solubilized in DMSO) or vehicle (DMSO alone) for a defined period.
-
Stimulation: AC1 activity is stimulated by adding an activator such as the calcium ionophore A23187, forskolin, or the β-adrenergic receptor agonist isoproterenol.
-
Lysis and cAMP Measurement: After the stimulation period, cells are lysed, and the intracellular cyclic adenosine monophosphate (cAMP) levels are quantified using a competitive binding assay, such as a LANCE cAMP detection kit.
-
Data Analysis: cAMP levels in this compound-treated cells are compared to vehicle-treated cells to determine the percent inhibition. IC₅₀ values can be calculated from concentration-response curves.
Adenylyl Cyclase Activity Assay in Sf9 Cell Membranes
This in vitro assay assesses the direct effect of this compound on AC1 independent of cellular signaling pathways.
-
Membrane Preparation: Membranes from Spodoptera frugiperda (Sf9) cells expressing AC1, AC2, or AC5 are prepared through cell lysis and centrifugation to isolate the membrane fraction.
-
Assay Conditions: The reaction is typically performed for 10 minutes at 30°C in a final volume of 50 µl. The reaction buffer contains MgCl₂ and Mg-ATP at final concentrations of 10 mM and 200 µM, respectively.[1]
-
Incubation with Inhibitor: AC-containing membranes (10–20 µg) are pre-mixed with purified Gαs (50 nM final concentration) to stimulate AC activity. This compound, solubilized in DMSO, is incubated with the membrane preparation on ice for 10 minutes prior to initiating the reaction. The final DMSO concentration is kept below 3%.[1]
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the ATP-containing reaction buffer. The reaction is terminated by the addition of a stop solution.
-
cAMP Quantification: The amount of cAMP produced is measured, often using radioimmunoassay or other sensitive detection methods.
-
Data Analysis: The activity in the presence of the inhibitor is compared to the vehicle control to determine the percentage of inhibition.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Figure 1. Simplified AC1 signaling pathway and the inhibitory action of this compound.
Figure 2. Workflow for determining the selectivity of this compound for AC1.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 4. atlasofscience.org [atlasofscience.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance [frontiersin.org]
ST034307: A Comprehensive Technical Review of its Potential as a Non-Opioid Analgesic
Introduction
ST034307, a novel chromone derivative, has emerged as a promising non-opioid analgesic candidate through its selective inhibition of type 1 adenylyl cyclase (AC1). This technical guide provides an in-depth overview of this compound, consolidating key preclinical data on its mechanism of action, efficacy in various pain models, and associated experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative pain therapeutics.
Mechanism of Action: Selective Inhibition of Adenylyl Cyclase 1
This compound exerts its analgesic effects by selectively inhibiting the activity of adenylyl cyclase 1 (AC1), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. AC1 is a membrane-bound enzyme that, when activated, converts adenosine triphosphate (ATP) to cAMP. This second messenger, cAMP, plays a crucial role in neuronal sensitization and pain signaling.
The selectivity of this compound for AC1 over other AC isoforms is a critical aspect of its therapeutic potential, as non-selective inhibition could lead to undesirable side effects.[1][2] For instance, dual inhibition of AC1 and the closely related AC8 has been associated with memory impairments.[1] this compound has demonstrated remarkable selectivity for AC1, with no significant inhibition of AC8 at concentrations up to 30 µM.[1]
The inhibition of AC1 by this compound leads to a reduction in cAMP accumulation, which in turn modulates downstream signaling pathways involved in pain perception.[1][3] This mechanism is particularly relevant in the context of inflammatory and visceral pain, where AC1 activity is upregulated.
Signaling Pathway of this compound in Pain Modulation
Caption: Signaling pathway of this compound-mediated analgesia.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay | IC50 | Reference |
| Adenylyl Cyclase 1 (AC1) | cAMP Accumulation | 2.3 µM | [4][5] |
| Adenylyl Cyclase 8 (AC8) | cAMP Accumulation | No significant inhibition up to 30 µM | [1][4] |
Table 2: In Vivo Efficacy of this compound in Mouse Pain Models
| Pain Model | Administration | ED50 | 95% Confidence Interval | Reference |
| CFA-Induced Inflammatory Pain | Intrathecal | 0.28 µg | 0.13 - 0.43 µg | [1][5] |
| Formalin-Induced Inflammatory Pain (Phase II) | Subcutaneous | 6.88 mg/kg | 0.85 - 14.05 mg/kg | |
| Acetic Acid-Induced Visceral Pain | Subcutaneous | 0.92 mg/kg | 0.15 - 4.41 mg/kg | [3] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Time to Peak Plasma Concentration (Tmax) | 60 minutes | 10 mg/kg subcutaneous injection | [2][3] |
| Brain Penetration | Not detected | Following subcutaneous injection | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
cAMP Accumulation Assay
This protocol is used to determine the inhibitory effect of this compound on adenylyl cyclase activity in a cellular context.
Workflow for cAMP Accumulation Assay
Caption: Workflow for the cAMP accumulation assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably transfected with AC1 (HEK-AC1 cells) are cultured in appropriate media.[1]
-
Cell Plating: Cells are seeded into 384-well plates and incubated overnight.[6]
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
AC Stimulation: Adenylyl cyclase is stimulated using an activator such as forskolin or isoproterenol.[1][5]
-
Incubation: The plates are incubated to allow for cAMP production.
-
Cell Lysis: A lysis buffer is added to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[7]
-
Data Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Mouse Model of Inflammatory Pain (Complete Freund's Adjuvant)
This model is used to assess the analgesic efficacy of this compound in a state of persistent inflammatory pain.
Workflow for CFA-Induced Inflammatory Pain Model
Caption: Workflow for the CFA-induced inflammatory pain model.
Methodology:
-
Baseline Measurement: The baseline mechanical sensitivity of the mice is determined using von Frey filaments.[1]
-
Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the mouse's hind paw to induce a localized inflammatory response.[1]
-
Pain Development: The inflammatory pain is allowed to develop, typically over 24 hours.
-
Compound Administration: this compound is administered, often via intrathecal injection to target the spinal cord.[1]
-
Post-Treatment Measurement: Mechanical sensitivity is reassessed at various time points after compound administration.
-
Data Analysis: The dose-dependent analgesic effect of this compound is quantified to determine the median effective dose (ED50).
Mouse Model of Inflammatory Pain (Formalin Test)
The formalin test is a widely used model that distinguishes between acute nociceptive pain and tonic inflammatory pain.
Methodology:
-
Acclimatization: Mice are individually placed in observation chambers to acclimate to the testing environment.
-
Compound Administration: this compound or a vehicle control is administered, typically via subcutaneous injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the hind paw.[3]
-
Behavioral Observation: The amount of time the mouse spends licking the injected paw is recorded over a specific period. The test is divided into two phases:
-
Phase I (0-10 minutes): Represents acute, non-inflammatory pain.
-
Phase II (16-40 minutes): Represents inflammatory pain.[3]
-
-
Data Analysis: The total licking time in each phase is calculated and compared between treatment groups to assess the analgesic effect.
Mouse Model of Visceral Pain (Acetic Acid Writhing Test)
This model is used to evaluate the efficacy of analgesics against visceral pain.
Methodology:
-
Compound Administration: Mice are pre-treated with this compound or a vehicle control.
-
Induction of Writhing: A dilute solution of acetic acid (e.g., 0.75%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).[3]
-
Behavioral Observation: The number of writhes is counted for a defined period (e.g., 30 minutes) following the acetic acid injection.[3]
-
Data Analysis: The total number of writhes is compared between the this compound-treated group and the control group to determine the percentage of inhibition and the ED50.
Conclusion
This compound represents a compelling non-opioid analgesic candidate with a well-defined mechanism of action centered on the selective inhibition of adenylyl cyclase 1. Preclinical studies have consistently demonstrated its efficacy in rodent models of inflammatory and visceral pain. The high selectivity of this compound for AC1 over other isoforms suggests a favorable safety profile, mitigating the risk of off-target effects. Further investigation into the pharmacokinetic and toxicological properties of this compound is warranted to advance this promising compound towards clinical development as a novel treatment for pain.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols for ST034307 in a Mouse Model of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ST034307, a selective adenylyl cyclase 1 (AC1) inhibitor, in established mouse models of inflammatory pain. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on preclinical research.
Introduction
Inflammatory pain is a significant clinical challenge, and the development of novel non-opioid analgesics is a key research priority. This compound has emerged as a promising therapeutic candidate due to its selective inhibition of adenylyl cyclase 1 (AC1), an enzyme implicated in the sensitization of nociceptive pathways.[1][2] Studies have demonstrated the analgesic efficacy of this compound in various mouse models of inflammatory pain, suggesting its potential for clinical development.[3][4] This document provides detailed protocols for employing this compound in Complete Freund's Adjuvant (CFA) and formalin-induced inflammatory pain models in mice.
Mechanism of Action
This compound is a selective inhibitor of adenylyl cyclase 1 (AC1), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] In the context of inflammatory pain, AC1 is a key signaling molecule in dorsal root ganglion (DRG) and spinal cord neurons.[5] Inflammatory mediators lead to an increase in intracellular calcium, which stimulates AC1 activity. The subsequent rise in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including ion channels and transcription factors. This signaling cascade results in the sensitization of nociceptors and enhanced pain perception. By selectively inhibiting AC1, this compound reduces cAMP production in these neurons, thereby dampening the downstream signaling that leads to hyperalgesia and allodynia associated with inflammatory pain.[3][4]
Signaling Pathway of this compound in Inflammatory Pain
Caption: Mechanism of this compound in reducing inflammatory pain.
Data Presentation
Table 1: Analgesic Efficacy of this compound in the Formalin-Induced Inflammatory Pain Model
| Treatment Group | Dose (mg/kg, s.c.) | Nociceptive Response (Time spent licking paw in seconds) |
| Phase I (0-10 min) | ||
| Vehicle | - | ~35 |
| This compound | 3 | ~30 |
| This compound | 10 | ~25 |
| This compound | 30 | ~20 |
| Morphine | 10 | ~10 |
| Phase II (16-40 min) | ||
| Vehicle | - | ~120 |
| This compound | 3 | ~80 |
| This compound | 10 | ~60 |
| This compound | 30 | ~40 |
| Morphine | 10 | ~20 |
Data compiled from published studies.[3][4] Values are approximate and may vary based on experimental conditions.
Table 2: Analgesic Efficacy of this compound in the CFA-Induced Inflammatory Pain Model
| Treatment Group | Dose (µg, i.t.) | Mechanical Withdrawal Threshold (g) |
| Vehicle | - | ~0.2 |
| This compound | 0.08 | ~0.4 |
| This compound | 0.25 | ~0.8 |
| This compound | 0.8 | ~1.2 |
Data compiled from published studies.[1] Values are approximate and may vary based on experimental conditions. i.t. = intrathecal administration.
Experimental Protocols
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for this compound evaluation.
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia, lasting for several days to weeks.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or as specified by the supplier)
-
Complete Freund's Adjuvant (CFA)
-
Male C57BL/6 mice (8-10 weeks old)
-
Insulin syringes with 30-gauge needles
-
Von Frey filaments for mechanical sensitivity testing
-
Plantar test apparatus for thermal sensitivity testing
-
Animal scale
-
Testing chambers with a wire mesh floor
Procedure:
-
Animal Acclimatization:
-
House mice in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
Handle mice daily for 2-3 days prior to testing to acclimate them to the experimenter.
-
-
Baseline Behavioral Testing:
-
Place mice in individual testing chambers on the wire mesh floor and allow them to acclimate for 30-60 minutes.
-
Mechanical Allodynia (von Frey Test):
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Measure the latency to paw withdrawal.
-
Apply a cut-off time (e.g., 20 seconds) to prevent tissue damage.
-
-
Record baseline measurements for each mouse.
-
-
Induction of Inflammation:
-
Briefly restrain the mouse and inject 20 µL of CFA into the plantar surface of the right hind paw using an insulin syringe.[6]
-
Return the mouse to its home cage.
-
-
This compound Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal, or intrathecal) at a specified time point post-CFA injection (e.g., 24 hours). For intrathecal injections, doses as low as 0.25 µg have been shown to be effective.[1]
-
-
Post-treatment Behavioral Testing:
-
At various time points after this compound administration (e.g., 1, 2, 4, and 24 hours), repeat the mechanical allodynia and thermal hyperalgesia tests as described in step 2.
-
Always test the inflamed (ipsilateral) and non-inflamed (contralateral) paws.
-
-
Data Analysis:
-
Calculate the mean ± SEM for paw withdrawal thresholds and latencies for each treatment group.
-
Use appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of this compound to the vehicle control group.
-
Protocol 2: Formalin-Induced Inflammatory Pain Model
This model produces a biphasic pain response: an acute, neurogenic phase (Phase I) followed by a tonic, inflammatory phase (Phase II).
Materials:
-
This compound
-
Vehicle
-
Formalin solution (e.g., 2.5% or 5% in saline)[7]
-
Male C57BL/6 mice (8-10 weeks old)
-
Insulin syringes with 30-gauge needles
-
Observation chambers with mirrors to allow for an unobstructed view of the paws
-
Timer
-
Video recording equipment (optional, for later scoring)
Procedure:
-
Animal Acclimatization:
-
Follow the same acclimatization protocol as for the CFA model.
-
On the day of the experiment, place the mice in the observation chambers for at least 30 minutes to acclimate.
-
-
This compound Administration:
-
Induction of Pain and Observation:
-
Briefly restrain the mouse and inject 20 µL of formalin solution into the plantar surface of the right hind paw.[8]
-
Immediately return the mouse to the observation chamber and start the timer.
-
Record the cumulative time the mouse spends licking or biting the injected paw for the following periods:
-
-
Data Analysis:
-
Calculate the mean ± SEM for the total time spent licking/biting in Phase I and Phase II for each treatment group.
-
Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the effects of this compound to the vehicle control group for each phase.
-
Important Considerations
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Blinding: The experimenter conducting the behavioral assessments should be blinded to the treatment groups to avoid bias.
-
Controls: Always include a vehicle-treated control group to account for any effects of the vehicle or injection procedure. A positive control group (e.g., morphine) can also be included for comparison.[3][4]
-
Dose-Response: It is recommended to test a range of this compound doses to establish a dose-response relationship.
-
Pharmacokinetics: The timing of this compound administration relative to pain induction and behavioral testing should be optimized based on the pharmacokinetic profile of the compound.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Reduced activity of adenylyl cyclase 1 attenuates morphine induced hyperalgesia and inflammatory pain in mice [frontiersin.org]
- 6. Persistent inflammatory pain induced by CFA [bio-protocol.org]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
Application Notes and Protocols for ST034307 Administration in vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST034307 is a selective small-molecule inhibitor of type 1 adenylyl cyclase (AC1).[1][2] AC1 is a membrane-bound enzyme that synthesizes cyclic adenosine monophosphate (cAMP) and is primarily expressed in the central nervous system. Its activity is stimulated by calcium/calmodulin.[2] Inhibition of AC1 has been identified as a promising therapeutic target for pain management and reducing opioid dependence.[2][3][4] this compound has demonstrated analgesic properties in various preclinical mouse models of inflammatory and visceral pain.[3][4] These application notes provide a detailed protocol for the in vivo administration of this compound to evaluate its analgesic effects.
Mechanism of Action
This compound selectively inhibits AC1, thereby reducing the production of cAMP in neuronal cells.[3][5] This mechanism is distinct from traditional opioids that act on the µ-opioid receptor (MOR) to inhibit AC activity.[3] By directly targeting AC1, this compound can produce analgesia and has been shown to enhance the inhibitory effect of MOR activation on AC1.[2][3] Furthermore, it has been observed to block the heterologous sensitization of AC1 that can be caused by chronic MOR activation, a phenomenon linked to opioid dependence.[2]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound, a selective inhibitor of adenylyl cyclase 1 (AC1).
Quantitative Data Summary
The following tables summarize the reported dosages and effects of this compound in various in vivo mouse models.
Table 1: Subcutaneous Administration of this compound in Pain Models
| Pain Model | Species | Doses (mg/kg) | Vehicle | Key Findings | Reference |
| Formalin-induced inflammatory pain | Mouse (C57BL/6J) | 3, 10, 30 | Not specified | Dose-dependently reduced paw licking behavior. | [4] |
| Acetic acid-induced visceral pain | Mouse (C57BL/6J) | 3, 10, 30 | Not specified | Dose-dependently reduced the number of abdominal constrictions. | [4] |
| Lactic acid-induced visceral pain | Mouse (C57BL/6J) | 3, 10, 30 | Not specified | Rescued acid-depressed nesting behavior. | [4] |
| Complete Freund's Adjuvant (CFA)-induced allodynia | Mouse | Not specified | Not specified | Was analgesic in this model. | [4] |
Table 2: Pharmacokinetic and Pharmacodynamic Data
| Parameter | Species | Dose (mg/kg) | Route | Value | Time Point | Reference |
| Peak Plasma Concentration | Mouse | 10 | Subcutaneous | ~1 µM | 60 minutes | [4] |
| cAMP Reduction in DRG | Mouse | 10 | Subcutaneous | ~10% reduction | 90 minutes | [4] |
Experimental Protocols
Preparation of this compound Solution
For in vivo administration, this compound should be dissolved in a suitable vehicle. A common solvent is dimethyl sulfoxide (DMSO).[6]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9%)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, a 3 mM stock can be made.[6]
-
For subcutaneous injections, the stock solution can be further diluted in sterile saline to achieve the desired final concentration for injection. The final concentration of DMSO should be minimized to avoid vehicle-induced effects.
In Vivo Administration of this compound in a Mouse Model of Inflammatory Pain (Formalin Test)
This protocol describes the evaluation of this compound's analgesic effects using the formalin test, a widely used model of inflammatory pain.
Animals:
-
Male C57BL/6J mice are commonly used.[4]
-
All animal procedures should be approved by the institutional animal care and use committee (IACUC).[4]
Materials:
-
This compound solution
-
Vehicle control solution
-
5% formalin solution
-
1 mL syringes with 27-30 gauge needles
-
Observation chambers
Experimental Workflow:
Caption: Experimental workflow for the formalin-induced inflammatory pain model.
Procedure:
-
Acclimatization: Acclimate mice to the testing environment to reduce stress-induced variability.
-
Drug Administration: Administer this compound or vehicle control via subcutaneous injection. Doses of 3, 10, and 30 mg/kg have been shown to be effective.[4]
-
Waiting Period: Allow for drug absorption. A waiting period of 30-60 minutes is typical, aligning with the peak plasma concentration observed around 60 minutes.[4]
-
Formalin Injection: Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately place the mouse in an observation chamber and record the cumulative time spent licking the injected paw. The observation period is typically divided into two phases: the early phase (0-10 minutes post-formalin injection) representing acute nociceptive pain, and the late phase (15-40 minutes post-formalin injection) representing inflammatory pain.[4]
-
Data Analysis: Compare the paw licking time between the this compound-treated groups and the vehicle-treated group. A significant reduction in licking time in the treated groups indicates an analgesic effect.
In Vivo Administration of this compound in a Mouse Model of Visceral Pain (Acetic Acid Writhing Test)
This protocol details the use of the acetic acid writhing test to assess the efficacy of this compound in a model of visceral pain.
Animals:
-
Male C57BL/6J mice.[4]
Materials:
-
This compound solution
-
Vehicle control solution
-
0.75% acetic acid solution
-
1 mL syringes with 27-30 gauge needles
-
Observation chambers
Procedure:
-
Acclimatization: Acclimate mice to the testing environment.
-
Drug Administration: Administer this compound or vehicle control subcutaneously at doses of 3, 10, or 30 mg/kg.[4]
-
Waiting Period: Allow for a 30-60 minute waiting period for drug absorption.
-
Acetic Acid Injection: Administer 0.75% acetic acid via intraperitoneal injection.
-
Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of abdominal constrictions (writhes) over a defined period, typically 20-30 minutes.
-
Data Analysis: Compare the number of writhes between the this compound-treated groups and the vehicle-treated group. A significant decrease in the number of writhes suggests an analgesic effect.[4]
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasofscience.org [atlasofscience.org]
- 4. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Inhibition of adenylyl cyclase 1 by this compound inhibits IP3-evoked changes in sino-atrial node beat rate [frontiersin.org]
Application Notes and Protocols for ST034307 in Preclinical Pain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ST034307, a selective adenylyl cyclase 1 (AC1) inhibitor, in preclinical models of pain. Detailed protocols for common inflammatory and visceral pain models are presented, along with recommended dosage and administration routes.
This compound has emerged as a valuable tool for investigating the role of AC1 in nociceptive signaling.[1] As a selective inhibitor, it allows for the targeted modulation of the AC1 pathway, which has been implicated in the development and maintenance of pain states.[2][3] Studies have demonstrated the analgesic efficacy of this compound in various mouse models of pain without causing tolerance, highlighting its potential as a novel non-opioid analgesic.[4][5]
Quantitative Data Summary
The following table summarizes the reported dosages and effects of this compound in different preclinical pain models. This information can serve as a starting point for designing new in vivo studies.
| Pain Model | Species | Administration Route | Dose Range | Key Findings |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Mouse | Intrathecal | 0.5 µg | Significantly relieved inflammatory pain.[2] |
| Acetic Acid-Induced Visceral Pain | Mouse | Subcutaneous | 3 - 30 mg/kg | Dose-dependently reduced the number of abdominal constrictions.[4] |
| Formalin-Induced Inflammatory Pain | Mouse | Subcutaneous | 3 - 30 mg/kg | Reduced pain behaviors.[4] |
| Acid-Depressed Nesting Behavior | Mouse | Subcutaneous | 3 - 30 mg/kg | Rescued nesting behavior reduced by lactic acid injection.[4] |
Signaling Pathway of this compound
This compound exerts its analgesic effects by selectively inhibiting adenylyl cyclase 1 (AC1).[1][2][3] AC1 is a key enzyme in the cyclic AMP (cAMP) signaling cascade and is activated by calcium (Ca²⁺) in a calmodulin-dependent manner.[3] In nociceptive neurons, increased intracellular Ca²⁺ levels, often triggered by noxious stimuli, lead to the activation of AC1 and subsequent production of cAMP. This elevation in cAMP can sensitize nociceptors and enhance pain signaling. This compound directly inhibits the enzymatic activity of AC1, thereby preventing the rise in cAMP levels and dampening the pain response.[2]
Furthermore, AC1 is involved in the signaling of the μ-opioid receptor (MOR).[1][2] While acute MOR activation inhibits AC1, chronic activation can lead to a paradoxical sensitization of the enzyme, a phenomenon linked to opioid tolerance.[2] this compound has been shown to block this sensitization, suggesting it may prevent the development of opioid tolerance.[2]
Experimental Protocols
The following are detailed protocols for preclinical pain models where this compound has been shown to be effective.
CFA-Induced Inflammatory Pain Model
This model is used to assess inflammatory pain and mechanical allodynia.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Von Frey filaments
-
Intrathecal injection needles
Procedure:
-
Baseline Measurement: Acclimate mice to the testing environment. Measure the baseline mechanical sensitivity of the hind paw using von Frey filaments. The withdrawal threshold is determined by the filament that causes a withdrawal response in 50% of applications.
-
Induction of Inflammation: Induce inflammation by injecting 20 µL of CFA into the plantar surface of the mouse's hind paw.
-
Drug Administration: 24 hours after CFA injection, administer this compound or vehicle via intrathecal injection. A typical dose is 0.5 µg of this compound.
-
Pain Assessment: Measure mechanical hypersensitivity using the von Frey test at various time points after drug administration (e.g., 10, 30, 60, 120 minutes).
-
Data Analysis: Compare the withdrawal thresholds between the this compound-treated and vehicle-treated groups. A significant increase in the withdrawal threshold in the this compound group indicates an analgesic effect.
Acetic Acid-Induced Visceral Pain Model (Writhing Test)
This model is used to evaluate visceral pain by observing abdominal constrictions (writhes).
Materials:
-
Acetic acid solution (0.75% in saline)
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Subcutaneous injection needles
-
Observation chambers
Procedure:
-
Acclimation: Place mice individually in observation chambers and allow them to acclimate for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle via subcutaneous injection. Doses can range from 3 to 30 mg/kg.
-
Induction of Pain: 30 minutes after drug administration, inject 0.1 mL of 0.75% acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, start a timer and count the number of writhes (abdominal constrictions) for a period of 20-30 minutes.
-
Data Analysis: Compare the total number of writhes between the this compound-treated and vehicle-treated groups. A significant reduction in the number of writhes in the this compound group indicates an analgesic effect.
Conclusion
This compound is a potent and selective AC1 inhibitor with demonstrated analgesic properties in preclinical pain models. The provided protocols and dosage information offer a solid foundation for researchers investigating the therapeutic potential of AC1 inhibition for pain management. As with any experimental compound, it is recommended to perform dose-response studies to determine the optimal concentration for specific research applications.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ST034307 in HEK Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for utilizing ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1), in human embryonic kidney (HEK) cell-based assays.
Introduction
This compound is a potent and selective small molecule inhibitor of adenylyl cyclase 1 (AC1), an enzyme crucial for the production of the second messenger cyclic AMP (cAMP).[1][2][3] AC1 is a calmodulin-dependent adenylyl cyclase, and its inhibition is a target for therapeutic intervention in conditions such as pain and opioid dependence.[1][2][3] HEK293 cells, particularly those stably expressing AC1 (HEK-AC1), are a common model system for studying AC1 activity and the effects of its inhibitors.[1][2]
Mechanism of Action
This compound directly inhibits the enzymatic activity of AC1, thereby reducing the conversion of ATP to cAMP.[1][3] This inhibition has been demonstrated in response to various stimuli that activate AC1, including Ca2+/calmodulin, forskolin, and Gαs-coupled G protein-coupled receptors (GPCRs).[1][2] Notably, this compound shows high selectivity for AC1 over other adenylyl cyclase isoforms.[1][3] In the context of HEK cells, this compound has been shown to significantly inhibit forskolin- or isoproterenol-stimulated AC1 activity in HEK cells stably expressing AC1, with no significant effects observed in wild-type HEK cells.[1]
Data Summary
The following table summarizes the quantitative data for this compound in HEK cell-based assays.
| Parameter | Value | Cell Type | Comments | Reference |
| IC50 | 2.3 µM | Not specified | Potent and selective inhibitor of AC1. | [4] |
| Effective Concentration | 30 µM | HEK-AC1 cells | Used to significantly inhibit forskolin- or isoproterenol-stimulated AC1 activity. | [1] |
| Inhibition of AC1 activity | ~30% | Membranes from HEK-AC1 cells | Inhibition of forskolin- and calmodulin-stimulated AC1 activity. | [1] |
| Solubility (DMSO) | 16 mg/mL (53.7 mM) | N/A | It is advised to use fresh DMSO as moisture absorption can reduce solubility. | [4] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound. GPCRs, upon activation, can modulate AC1 activity through G proteins. This compound directly inhibits AC1, preventing the synthesis of cAMP from ATP. This reduction in cAMP levels affects downstream effectors like Protein Kinase A (PKA).
Caption: this compound inhibits AC1-mediated cAMP production.
Experimental Protocols
Protocol 1: General Cell Culture of HEK-AC1 Cells
-
Cell Line: HEK293 cells stably transfected with adenylyl cyclase 1 (HEK-AC1).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells.
Protocol 2: cAMP Accumulation Assay in HEK-AC1 Cells
This protocol is designed to measure the effect of this compound on cAMP production in response to an AC1 activator.
Materials:
-
HEK-AC1 cells
-
This compound
-
AC1 activator (e.g., 300 nM Forskolin or 10 µM Isoproterenol)
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK-AC1 cells in a 96-well plate at a density of 50,000 cells/well and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired concentrations in serum-free DMEM. A final concentration of 30 µM is a good starting point based on published data.[1] Include a vehicle control (DMSO).
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
AC1 Activation:
-
Add the AC1 activator (e.g., Forskolin or Isoproterenol) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the assay kit.
-
-
Data Analysis:
-
Normalize the cAMP levels to the vehicle control.
-
Plot the concentration-response curve to determine the IC50 of this compound.
-
Caption: Workflow for a cAMP accumulation assay.
Protocol 3: Cell Viability Assay
It is crucial to assess whether the observed effects of this compound are due to its specific inhibitory activity or to cytotoxicity.
Materials:
-
HEK-AC1 cells
-
This compound
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2. The incubation time with this compound should be similar to that used in the functional assay.
-
Viability Measurement: After the incubation period, measure cell viability according to the manufacturer's protocol of the chosen assay kit.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells.
Troubleshooting
-
High background cAMP levels: Ensure that the cells are not over-confluent. Use serum-free medium during the assay to minimize basal AC activity.
-
Low signal-to-noise ratio: Optimize the concentration of the AC1 activator and the incubation time.
-
Inconsistent results: Ensure accurate pipetting and consistent cell numbers across wells. Use fresh dilutions of compounds for each experiment.
Conclusion
This compound is a valuable tool for studying the role of adenylyl cyclase 1 in cellular signaling pathways. The protocols and data provided in these application notes will enable researchers to effectively use this compound in HEK cell-based assays to investigate AC1 function and screen for novel modulators.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasofscience.org [atlasofscience.org]
- 4. selleckchem.com [selleckchem.com]
Measuring cAMP Levels after ST034307 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST034307 is a selective small-molecule inhibitor of adenylyl cyclase 1 (AC1), a membrane-bound enzyme responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][2][3][4][5] AC1 is a calcium-sensitive isoform of adenylyl cyclase, and its inhibition has been shown to have analgesic properties, making this compound a compound of interest in pain research.[1][2][4] This document provides detailed application notes and protocols for measuring changes in intracellular cAMP levels following treatment with this compound. These protocols are designed to assist researchers in pharmacology, drug discovery, and cell biology in accurately quantifying the effects of this inhibitor on cAMP signaling pathways.
The provided methodologies cover common in vitro assays for cAMP measurement, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, this guide includes information on data presentation and visualization of the relevant signaling pathways and experimental workflows.
Signaling Pathway of this compound Action
This compound directly inhibits the enzymatic activity of adenylyl cyclase 1 (AC1).[1][3] AC1 is stimulated by Gαs-coupled G protein-coupled receptors (GPCRs) and by calcium/calmodulin.[1][6] Forskolin, a diterpene from the plant Coleus forskohlii, is a non-selective activator of most adenylyl cyclase isoforms and can be used to experimentally increase cAMP levels.[1][7][8][9][10] this compound has been shown to inhibit AC1 activity stimulated by forskolin and Gαs-coupled receptors.[1][4][5] The inhibitory effect of this compound on AC1 leads to a decrease in the production of intracellular cAMP.
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
A variety of commercially available kits can be used to measure intracellular cAMP levels. The choice of assay will depend on the required throughput, sensitivity, and available instrumentation. Below are detailed protocols for TR-FRET and ELISA-based cAMP assays.
Protocol 1: Measuring cAMP Levels using a TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are homogeneous (no-wash) assays that are well-suited for high-throughput screening.[11][12][13] The principle involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
Materials:
-
Cells expressing adenylyl cyclase 1 (e.g., HEK293-AC1)
-
Cell culture medium and supplements
-
This compound (Tocris Bioscience or other supplier)
-
Forskolin (as a positive control)[8]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
TR-FRET cAMP assay kit (e.g., LANCE cAMP kits from PerkinElmer, THUNDER TR-FRET cAMP Assay Kit from Bioauxilium)[11][12]
-
White, opaque 384-well microplates
-
HTRF-compatible plate reader
Experimental Workflow:
Figure 2: TR-FRET cAMP assay experimental workflow.
Procedure:
-
Cell Seeding:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a PDE inhibitor like 0.5 mM IBMX).[13]
-
Prepare a stock solution of forskolin in DMSO and dilute it in assay buffer to be used as a positive control for AC activation.[8]
-
-
Cell Treatment:
-
Carefully remove the cell culture medium from the wells (for adherent cells).
-
Add the diluted this compound and control solutions to the wells.
-
To measure the inhibitory effect of this compound, cells can be co-incubated with a fixed concentration of an AC activator like forskolin.
-
Incubate the plate at room temperature for 30 minutes.[11][13]
-
-
Cell Lysis and Detection:
-
Prepare the TR-FRET detection reagents according to the kit manufacturer's protocol. This typically involves mixing a europium-labeled anti-cAMP antibody and a biotin-cAMP tracer in a lysis buffer.[13]
-
Add the detection reagent mixture to each well.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.[11]
-
-
Plate Reading:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm (or as specified by the kit).[13]
-
-
Data Analysis:
-
Calculate the 665 nm/615 nm emission ratio.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the sample ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Measuring cAMP Levels using a Competitive ELISA
ELISA is a widely used method for quantifying cAMP. It is a plate-based assay that offers high sensitivity.
Materials:
-
Cells expressing adenylyl cyclase 1
-
Cell culture medium and supplements
-
This compound
-
Forskolin
-
0.1 M HCl for cell lysis[15]
-
cAMP ELISA kit (e.g., from Cayman Chemical, R&D Systems, or Abcam)[16][17]
-
Clear 96-well plates
-
Plate reader capable of measuring absorbance at 405-450 nm
Experimental Workflow:
Figure 3: Competitive ELISA for cAMP measurement workflow.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in appropriate flasks or plates.
-
Treat the cells with different concentrations of this compound, with or without an AC activator like forskolin, for the desired time.
-
-
Cell Lysis:
-
After treatment, remove the medium and lyse the cells with 0.1 M HCl for 10 minutes at room temperature.[15] This stops the enzymatic activity and stabilizes cAMP.
-
Scrape the cells and centrifuge to pellet the cell debris. The supernatant contains the cAMP.
-
-
ELISA Procedure:
-
Follow the specific instructions provided with the cAMP ELISA kit. A general procedure is as follows:
-
Add standards and samples (cell lysates) to the wells of the antibody-coated 96-well plate.
-
Add the cAMP-alkaline phosphatase or HRP conjugate to the wells.
-
Add the anti-cAMP antibody to the wells.
-
Incubate the plate, typically for 2 hours at room temperature.[18]
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the wells at the recommended wavelength (e.g., 405 nm).[15]
-
The intensity of the color is inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve and calculate the cAMP concentration in your samples.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Forskolin-Stimulated cAMP Production in HEK293-AC1 Cells (TR-FRET Assay)
| This compound Conc. (µM) | Mean HTRF Ratio (665/615 nm) | Std. Deviation | % Inhibition |
| 0 (Vehicle) | 0.850 | 0.042 | 0 |
| 0.01 | 0.835 | 0.039 | 1.8 |
| 0.1 | 0.765 | 0.035 | 10.0 |
| 1 | 0.520 | 0.028 | 38.8 |
| 10 | 0.215 | 0.019 | 74.7 |
| 100 | 0.150 | 0.015 | 82.4 |
Table 2: IC50 Values of this compound against Activated Adenylyl Cyclase 1
| AC1 Activator | This compound IC50 (µM) | Assay Method |
| Forskolin (10 µM) | 2.5 ± 0.3 | TR-FRET |
| Ca2+/Calmodulin | 1.8 ± 0.2 | ELISA |
| Gαs Agonist | 3.1 ± 0.4 | TR-FRET |
Conclusion
The protocols and application notes provided here offer a comprehensive guide for researchers studying the effects of the selective AC1 inhibitor, this compound. By employing these standardized methods, scientists can obtain reliable and reproducible data on cAMP modulation, which is crucial for understanding the mechanism of action of this compound and for the development of novel therapeutics targeting adenylyl cyclase signaling pathways. The choice between TR-FRET and ELISA will depend on specific experimental needs, with TR-FRET being more amenable to high-throughput applications. Accurate data analysis and clear presentation are essential for the interpretation of results and for advancing our understanding of AC1 inhibition.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasofscience.org [atlasofscience.org]
- 4. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | Inhibition of adenylyl cyclase 1 by this compound inhibits IP3-evoked changes in sino-atrial node beat rate [frontiersin.org]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
- 10. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. bioauxilium.com [bioauxilium.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. revvity.com [revvity.com]
- 15. s3.amazonaws.com [s3.amazonaws.com]
- 16. abcam.cn [abcam.cn]
- 17. content.abcam.com [content.abcam.com]
- 18. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Testing ST034307 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to evaluate the efficacy of ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1). The protocols outlined below cover in vitro and in vivo methodologies to characterize the compound's mechanism of action and therapeutic potential.
Introduction
This compound is a chromone derivative identified as a highly selective small-molecule inhibitor of type 1 adenylyl cyclase (AC1).[1] AC1 is a membrane-bound enzyme that synthesizes cyclic AMP (cAMP) in response to calcium and calmodulin. Studies have implicated AC1 in pain sensation and opioid dependence, making it a promising therapeutic target. This compound has been shown to inhibit AC1 activity directly and selectively over other AC isoforms, including the closely related AC8.[1][2] This compound has demonstrated analgesic effects in mouse models of inflammatory and visceral pain.[3][4][5] These protocols are designed to enable researchers to further investigate the efficacy and mechanism of action of this compound.
In Vitro Efficacy Assessment
Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic potential of this compound on relevant cell lines.
Methodology: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293 cells stably expressing AC1, or neuronal cell lines like SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound Conc. (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle (DMSO) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 30 | |||
| 100 |
Determination of AC1 Inhibition and cAMP Accumulation
Objective: To quantify the inhibitory effect of this compound on AC1 activity by measuring intracellular cAMP levels.
Methodology: cAMP Assay
This protocol utilizes a competitive enzyme-linked immunosorbent assay (ELISA) to measure cAMP levels in cell lysates.
Protocol:
-
Cell Culture and Treatment: Culture HEK293 cells stably expressing AC1 (HEK-AC1) in 24-well plates. Pre-treat cells with various concentrations of this compound for 30 minutes.
-
AC1 Activation: Stimulate AC1 activity with an appropriate agonist. Since this compound has been shown to inhibit forskolin- and Gαs-coupled receptor-stimulated AC1 activity, forskolin (a direct AC activator) can be used.[1][8] Add forskolin (e.g., 10 µM) and incubate for 15 minutes.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
cAMP Measurement: Perform the cAMP ELISA according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the cAMP concentration in each sample. Calculate the percentage inhibition of cAMP accumulation relative to the forskolin-treated control.
Data Presentation:
| This compound Conc. (µM) | cAMP Concentration (nM) | % Inhibition |
| Vehicle | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 30 |
Signaling Pathway Diagram:
Caption: this compound inhibits AC1-mediated cAMP production.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of downstream targets of the cAMP/PKA pathway, such as CREB (cAMP response element-binding protein).
Methodology: Western Blotting
Western blotting is used to detect specific proteins in a sample.[9][10][11][12][13]
Protocol:
-
Protein Extraction: Treat cells as described in the cAMP assay protocol. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensities and normalize the level of phospho-CREB to total CREB.
Data Presentation:
| Treatment | p-CREB/Total CREB Ratio |
| Vehicle | |
| Forskolin | |
| Forskolin + this compound (1 µM) | |
| Forskolin + this compound (10 µM) |
In Vivo Efficacy Assessment
Animal Models of Pain
Objective: To evaluate the analgesic efficacy of this compound in established mouse models of pain.
Methodology: Formalin-Induced Inflammatory Pain Model
The formalin test is a widely used model of inflammatory pain that produces a biphasic nociceptive response.[3][14]
Protocol:
-
Acclimatization: Acclimate male C57BL/6 mice to the testing environment.
-
Compound Administration: Administer this compound (e.g., 1-30 mg/kg) or vehicle via subcutaneous or intraperitoneal injection 30 minutes before the formalin injection.[3]
-
Formalin Injection: Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately place the mouse in an observation chamber and record the cumulative time spent licking the injected paw for 0-10 minutes (phase 1, acute pain) and 15-40 minutes (phase 2, inflammatory pain).
-
Data Analysis: Compare the paw licking time between this compound-treated and vehicle-treated groups.
Data Presentation:
| Treatment Group | Phase 1 Licking Time (s) | Phase 2 Licking Time (s) |
| Vehicle | ||
| This compound (1 mg/kg) | ||
| This compound (10 mg/kg) | ||
| This compound (30 mg/kg) | ||
| Positive Control (e.g., Morphine) |
Xenograft Tumor Growth Inhibition Studies
Objective: While this compound is primarily studied for pain, its effect on cell proliferation could be assessed in a cancer context if a rationale exists (e.g., AC1 expression in a specific cancer type). This protocol describes a general xenograft study.
Methodology: Subcutaneous Xenograft Model
This model involves the subcutaneous implantation of human tumor cells into immunodeficient mice.[15][16][17][18][19]
Protocol:
-
Cell Preparation: Culture a human cancer cell line of interest and harvest cells during the exponential growth phase.
-
Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 cells in a mixture of media and Matrigel into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Treatment: Administer this compound or vehicle according to a predetermined schedule (e.g., daily intraperitoneal injections).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI).
Data Presentation:
| Day | Vehicle Mean Tumor Volume (mm³) | This compound (Dose 1) Mean Tumor Volume (mm³) | This compound (Dose 2) Mean Tumor Volume (mm³) |
| 0 | |||
| 3 | |||
| 6 | |||
| 9 | |||
| 12 | |||
| 15 |
Experimental Workflow Diagram:
Caption: Workflow for in vivo xenograft studies.
Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of this compound in mice.
Methodology:
Protocol:
-
Compound Administration: Administer a single dose of this compound (e.g., 10 mg/kg) to mice via the intended route of administration (e.g., subcutaneous).[3]
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration.
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, and half-life. A study found that after a single 10 mg/kg subcutaneous injection in mice, the plasma concentration of this compound peaked at 60 minutes.[4]
Data Presentation:
| Time (min) | Mean Plasma Concentration (ng/mL) |
| 0 | |
| 15 | |
| 30 | |
| 60 | |
| 120 | |
| 240 |
Logical Relationship Diagram:
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasofscience.org [atlasofscience.org]
- 3. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. researchgate.net [researchgate.net]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BiTE® Xenograft Protocol [protocols.io]
- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for ST034307 in Studying Heterologous Sensitization
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST034307 is a potent and selective small molecule inhibitor of adenylyl cyclase 1 (AC1), a key enzyme in cellular signal transduction.[1][2][3] AC1 is a calmodulin-dependent adenylyl cyclase isoform that is stimulated by calcium and plays a crucial role in neuronal plasticity, pain perception, and opioid dependence.[1][4] Chronic activation of Gαi/o-coupled receptors, such as the µ-opioid receptor (MOR), can lead to a paradoxical enhancement of adenylyl cyclase activity, a phenomenon known as heterologous sensitization or cAMP overshoot.[1][5][6] This adaptive response is implicated in the development of opioid tolerance and dependence.[1][5] this compound, with its high selectivity for AC1 over other AC isoforms, serves as a valuable pharmacological tool to investigate the mechanisms of heterologous sensitization and to explore the therapeutic potential of AC1 inhibition.[1][4][7]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying heterologous sensitization in both in vitro and in vivo models.
Mechanism of Action
This compound directly inhibits the enzymatic activity of AC1, thereby reducing the production of cyclic AMP (cAMP).[1][4] In the context of heterologous sensitization, chronic MOR activation leads to an upregulation of AC1 activity. This compound can be used to both prevent the development and reverse the maintenance of this sensitized state.[1] It has been shown to block heterologous sensitization of AC1 caused by chronic MOR activation in HEK-AC1 cells.[1][2]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Condition | Reference |
| IC₅₀ | 2.3 µM | HEK cells stably transfected with AC1 (HEK-AC1 cells) | Ca²⁺-stimulated cAMP accumulation | [3] |
| Inhibition | ~30% | Cellular membranes from HEK or Sf9 cells expressing AC1 | Forskolin-, Gαs-, and calmodulin-stimulated AC1 activity | [1] |
In Vivo Efficacy of this compound
| Model | Parameter | Value | Route of Administration | Reference |
| CFA-induced inflammatory pain in mice | ED₅₀ for analgesia | 0.28 µg (95% CI = 0.13 – 0.43) | Intrathecal | [1] |
| Acid-induced visceral pain in mice | ED₅₀ | 0.92 mg/kg (95% CI 0.15 to 4.41) | Subcutaneous | [7] |
Signaling Pathways and Experimental Workflow
MOR-Mediated Heterologous Sensitization and Inhibition by this compound
Caption: MOR-mediated heterologous sensitization pathway and its inhibition by this compound.
Experimental Workflow for Studying Heterologous Sensitization In Vitro
Caption: In vitro workflow for investigating the effect of this compound on heterologous sensitization.
Experimental Protocols
Protocol 1: In Vitro Heterologous Sensitization in HEK-AC1/MOR Cells
This protocol is adapted from studies demonstrating the inhibition of MOR-mediated heterologous sensitization of AC1 by this compound.[1]
1. Cell Culture:
-
Culture HEK cells stably co-expressing the human µ-opioid receptor (MOR) and adenylyl cyclase 1 (HEK-AC1/MOR) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
2. Chronic Agonist and this compound Treatment:
-
Plate HEK-AC1/MOR cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
To induce heterologous sensitization, treat the cells with the MOR agonist [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO) at a final concentration of 1 µM for 18-24 hours.
-
For investigating the prevention of sensitization, co-incubate the cells with DAMGO (1 µM) and varying concentrations of this compound (e.g., 0.1 µM to 30 µM).
-
For investigating the reversal of sensitization, first treat with DAMGO (1 µM) for 18-24 hours, then add this compound for a defined period (e.g., 1-2 hours) before proceeding to the next step.
-
Include appropriate vehicle controls for both DAMGO and this compound.
3. Washout and AC Stimulation:
-
After the chronic treatment period, aspirate the medium and wash the cells three times with warm, serum-free DMEM to remove the agonist and this compound.
-
To measure the sensitized AC activity, stimulate the cells with a non-selective AC activator, such as forskolin (10 µM), in the presence of a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) at 500 µM for 15-30 minutes at 37°C.
4. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays) according to the manufacturer's instructions.
5. Data Analysis:
-
Normalize the cAMP levels to the protein concentration in each well.
-
Compare the forskolin-stimulated cAMP accumulation in cells chronically treated with DAMGO to that in vehicle-treated cells to confirm heterologous sensitization.
-
Analyze the dose-dependent effect of this compound on the DAMGO-induced cAMP overshoot.
Protocol 2: In Vivo Assessment of this compound in a Mouse Model of Inflammatory Pain
This protocol is based on studies evaluating the analgesic effects of this compound.[1][7]
1. Animals:
-
Use adult male C57BL/6J mice, housed under standard laboratory conditions with ad libitum access to food and water.
-
Acclimatize the animals to the experimental setup for several days before testing.
-
All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[7]
2. Induction of Inflammatory Pain:
-
Induce inflammation by injecting 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
3. Drug Administration:
-
24 hours after CFA injection, administer this compound or vehicle via intrathecal injection.
-
Prepare this compound in a suitable vehicle (e.g., saline).
-
A dose-response curve can be generated using doses ranging from 0.05 µg to 1 µg.[1]
4. Assessment of Mechanical Allodynia:
-
Measure mechanical sensitivity using von Frey filaments at baseline (before CFA), 24 hours after CFA (before drug administration), and at various time points after this compound administration (e.g., 30, 60, 120 minutes).
-
Determine the paw withdrawal threshold in response to the application of calibrated von Frey filaments to the plantar surface of the inflamed paw.
5. Data Analysis:
-
Express the data as the paw withdrawal threshold in grams.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of this compound with the vehicle control.
-
Calculate the ED₅₀ value from the dose-response data.
Conclusion
This compound is a selective and potent AC1 inhibitor that serves as an indispensable tool for investigating the molecular mechanisms underlying heterologous sensitization, particularly in the context of opioid signaling. The protocols and data presented here provide a framework for researchers to utilize this compound effectively in their studies, contributing to a better understanding of cAMP-mediated signaling in health and disease and aiding in the development of novel therapeutics for pain and opioid dependence.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. atlasofscience.org [atlasofscience.org]
- 5. Inhibition of adenylyl cyclase 1 (AC1) and exchange protein directly activated by cAMP (EPAC) restores ATP-sensitive potassium (KATP) channel activity after chronic opioid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 Value of ST034307: In Vitro Assays for a Selective Adenylyl Cyclase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST034307 is a selective small molecule inhibitor of adenylyl cyclase 1 (AC1), a key enzyme in the production of the second messenger cyclic AMP (cAMP).[1][2][3] Accurate determination of the half-maximal inhibitory concentration (IC50) of this compound is crucial for understanding its potency and selectivity, which are critical parameters in drug discovery and development. This document provides detailed application notes and protocols for in vitro assays designed to quantify the IC50 value of this compound against AC1. The primary method involves measuring the inhibition of cAMP accumulation in a cellular or membrane-based system.
Data Presentation
The inhibitory activity of this compound has been characterized against various adenylyl cyclase isoforms. The following table summarizes the reported IC50 values and observed effects.
| Target Isoform | IC50 Value (µM) | Assay System | Notes |
| Adenylyl Cyclase 1 (AC1) | 2.3[1][2] | Ca2+/calmodulin-stimulated cAMP accumulation in HEK-AC1 cells | Potent and selective inhibitor. |
| Adenylyl Cyclase 2 (AC2) | No inhibition observed | PMA-stimulated cAMP accumulation | This compound potentiates AC2 activity.[3] |
| Adenylyl Cyclase 5 (AC5) | No inhibition observed | - | Modest potentiation observed.[3] |
| Adenylyl Cyclase 6 (AC6) | No inhibition observed | - | Modest potentiation observed.[3] |
| Adenylyl Cyclase 8 (AC8) | No significant activity[1] | - | Demonstrates selectivity for AC1 over AC8.[1][3] |
Signaling Pathway and Inhibition
Adenylyl cyclase 1 is a membrane-bound enzyme that catalyzes the conversion of ATP to cAMP upon stimulation by G-protein coupled receptors (GPCRs) or calcium/calmodulin. This compound exerts its inhibitory effect by directly targeting AC1, thereby reducing the intracellular concentration of cAMP.
Experimental Protocols
In Vitro cAMP Accumulation Assay Using HTRF
This protocol describes the determination of the IC50 value of this compound by measuring its inhibitory effect on cAMP production in HEK293 cells stably expressing human adenylyl cyclase 1 (HEK-AC1). The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) for sensitive detection of cAMP.
Materials:
-
HEK293 cells stably expressing human AC1 (HEK-AC1)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
Forskolin (or another AC1 activator like isoproterenol or Ca2+/calmodulin)
-
3-isobutyl-1-methylxanthine (IBMX)
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity)
-
White, opaque 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture HEK-AC1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
On the day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the cells into a white, opaque 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in a suitable assay buffer (e.g., PBS or HBSS) containing a final DMSO concentration of less than 0.5%. Include a vehicle control (DMSO only).
-
Carefully remove the culture medium from the wells.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Cell Stimulation:
-
Prepare a stimulation solution containing an AC1 activator (e.g., 10 µM Forskolin) and a phosphodiesterase inhibitor (e.g., 500 µM IBMX) in the assay buffer.
-
Add the stimulation solution to all wells except for the negative control wells (which receive only the assay buffer with IBMX).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection (HTRF):
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Add the HTRF reagents to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to the positive (stimulated, no inhibitor) and negative (unstimulated) controls.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro HTRF cAMP assay for determining the IC50 of this compound.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to accurately determine the in vitro IC50 value of this compound against adenylyl cyclase 1. The HTRF-based cAMP accumulation assay is a robust and sensitive method suitable for high-throughput screening and detailed pharmacological characterization of AC1 inhibitors. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating the evaluation of this compound and other potential AC1 modulators in drug development pipelines.
References
Application of ST034307 in Neuroscience Research: A Selective Adenylyl Cyclase 1 Inhibitor for Pain and Opioid Dependence Studies
Introduction
ST034307 is a potent and selective small molecule inhibitor of type 1 adenylyl cyclase (AC1), an enzyme primarily expressed in the central nervous system, including regions associated with pain and nociception like the dorsal horn of the spinal cord and the anterior cingulate cortex.[1] AC1 is a key integrator of signaling pathways, catalyzing the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in neuronal function.[2] Studies involving AC1 knockout mice have suggested that inhibitors of this enzyme could be valuable therapeutic agents for managing pain and opioid dependence.[1][2] this compound has demonstrated efficacy in various preclinical models of inflammatory and visceral pain, making it a valuable research tool for investigating the role of AC1 in pain signaling and for the development of novel non-opioid analgesics.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in neuroscience research.
Mechanism of Action
This compound selectively inhibits the activity of AC1, thereby reducing the production of cAMP in neuronal cells.[1][2] This inhibition has been shown to be direct and occurs at a site distinct from the P-site of the enzyme.[1] The compound displays high selectivity for AC1 over other membrane-bound adenylyl cyclase isoforms, including the closely related AC8, which is a significant advantage as non-selective inhibition could lead to undesirable side effects such as memory impairment.[2]
The analgesic effects of this compound are, in part, mediated by its modulation of µ-opioid receptor (MOR) signaling.[1] While MOR activation typically leads to the inhibition of adenylyl cyclases, this compound enhances this MOR-mediated inhibition of AC1.[1][2] Furthermore, this compound has been shown to block the heterologous sensitization of AC1 that occurs with chronic MOR activation, a cellular adaptation linked to opioid dependence.[1]
Data Presentation
In Vitro Efficacy of this compound
| Assay Type | Cell Line/Preparation | Activator | This compound Concentration | Observed Effect | Reference |
| cAMP Accumulation | HEK-AC1 cells | Ca2+ | IC50 = 2.3 µM | Inhibition of Ca2+-stimulated cAMP accumulation | [6] |
| cAMP Accumulation | HEK-AC1 cells | Forskolin (300 nM) | 30 µM | Significant inhibition of forskolin-stimulated AC1 activity | [1][7] |
| cAMP Accumulation | HEK-AC1 cells | Isoproterenol (10 µM) | 30 µM | Significant inhibition of Gαs-coupled receptor-stimulated AC1 activity | [1][7] |
| AC Activity Assay | HEK-AC1 cell membranes | Forskolin (30 µM) | 30 µM | ~30% inhibition of forskolin-stimulated AC1 activity | [1] |
| AC Activity Assay | HEK-AC1 cell membranes | Calmodulin (3 µM) + Ca2+ (10 µM) | 30 µM | ~30% inhibition of calmodulin-stimulated AC1 activity | [1] |
| AC Activity Assay | Sf9 cell membranes expressing AC1 | Gαs (50 nM) | 100 µM | ~30% inhibition of Gαs-stimulated AC1 activity | [1] |
| MOR-mediated AC1 Inhibition | HEK-AC1/MOR cells | DAMGO (MOR agonist) | 0.5 µM and 7.5 µM | Enhanced MOR-mediated inhibition of AC1 | [1] |
| Heterologous Sensitization | HEK-AC1/MOR cells | DAMGO (chronic) | Dose-dependent | Inhibition of both development and maintenance of MOR-mediated sensitization | [1] |
In Vivo Analgesic Efficacy of this compound
| Pain Model | Animal | Administration Route | This compound Dose | Observed Effect | Reference |
| CFA-Induced Inflammatory Pain | Mouse | Intrathecal | 0.25 µg | Significant relief of inflammatory pain | [1] |
| CFA-Induced Inflammatory Pain | Mouse | Intrathecal | ED50 = 0.28 µg | Dose-dependent reduction in pain responses | [1] |
| Formalin-Induced Inflammatory Pain | Mouse | Subcutaneous | 3, 10, 30 mg/kg | Dose-dependent reduction in paw licking behavior | [3] |
| Acetic Acid-Induced Visceral Pain | Mouse | Subcutaneous | ED50 = 0.92 mg/kg | Significant reduction in abdominal constrictions | [5] |
| Acid-Depressed Nesting Behavior | Mouse | Subcutaneous | 3, 10, 30 mg/kg | Rescue of acid-depressed nesting behavior | [3] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits AC1, reducing cAMP and downstream pain signaling.
Caption: Workflow for assessing this compound's analgesic effect in a CFA-induced pain model.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay in HEK-AC1 Cells
This protocol is designed to measure the inhibitory effect of this compound on adenylyl cyclase 1 activity in a cellular context.
Materials:
-
HEK293 cells stably expressing AC1 (HEK-AC1 cells)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (solubilized in DMSO)
-
AC1 activator (e.g., Forskolin or Isoproterenol)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)
-
384-well white opaque microplates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture HEK-AC1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Seed HEK-AC1 cells into a 384-well white opaque microplate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add this compound or vehicle (DMSO) to the wells and incubate for 30 minutes at room temperature.
-
-
AC1 Activation:
-
Add the AC1 activator (e.g., Forskolin to a final concentration of 300 nM or Isoproterenol to 10 µM) to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves and calculate the IC50 value for this compound's inhibition of cAMP production.
-
Protocol 2: Mouse Model of CFA-Induced Inflammatory Pain
This protocol describes the induction of inflammatory pain in mice and the assessment of the analgesic effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA)
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Hamilton syringe for intrathecal injections or standard syringes for subcutaneous administration
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
Procedure:
-
Acclimation: Acclimate mice to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure baseline mechanical and/or thermal sensitivity of the hind paws.
-
Induction of Inflammation:
-
Anesthetize the mice lightly with isoflurane.
-
Inject 20 µL of CFA into the plantar surface of one hind paw.
-
-
Post-Injection Monitoring: Allow the inflammation and pain hypersensitivity to develop over 24-48 hours.
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intrathecal injection of 0.25 µg or subcutaneous injection).
-
-
Behavioral Testing:
-
At various time points after drug administration (e.g., 30, 60, 120 minutes), assess mechanical allodynia using von Frey filaments or thermal hyperalgesia using a plantar test apparatus.
-
-
Data Analysis:
-
Record the paw withdrawal threshold (in grams) or latency (in seconds).
-
Compare the responses of the this compound-treated group to the vehicle-treated group to determine the analgesic effect.
-
Protocol 3: Mouse Model of Acetic Acid-Induced Visceral Pain
This protocol is used to evaluate the efficacy of this compound in a model of visceral pain.
Materials:
-
Male ICR or C57BL/6 mice (8-10 weeks old)
-
Acetic acid solution (0.6% - 0.75% in saline)
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Observation chambers
Procedure:
-
Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration:
-
Administer this compound or vehicle subcutaneously 30 minutes before the acetic acid injection.
-
-
Induction of Visceral Pain:
-
Inject the acetic acid solution intraperitoneally (typically 10 mL/kg).
-
-
Observation:
-
Immediately after the injection, place the mouse in the observation chamber and record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes.
-
-
Data Analysis:
-
Compare the total number of writhes in the this compound-treated group to the vehicle-treated group to assess the analgesic effect.
-
Conclusion
This compound is a valuable and selective pharmacological tool for investigating the role of adenylyl cyclase 1 in neuroscience research. Its demonstrated efficacy in preclinical models of pain and its ability to modulate µ-opioid receptor signaling make it particularly useful for studies aimed at understanding pain mechanisms and developing novel analgesic therapies with a reduced potential for dependence. The protocols provided herein offer a starting point for researchers to incorporate this compound into their experimental designs.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. urosphere.com [urosphere.com]
- 3. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and Pharmacological Modulation of Visceral Pain-Induced Conditioned Place Aversion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ST034307 solubility and vehicle preparation.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and vehicle preparation of ST034307.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of adenylyl cyclase 1 (AC1).[1] It has demonstrated analgesic properties in mouse models of inflammatory pain.[2][3] Its selectivity for AC1 over other AC isoforms, including the closely related AC8, makes it a valuable tool for studying the specific roles of AC1 in cellular signaling.[4] this compound inhibits AC1 activity stimulated by various factors, including Ca2+/calmodulin, forskolin, and Gαs-coupled receptors.[2][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5][6] For in vivo studies, a common vehicle consists of a mixture of DMSO, Tween 80, and water.[5]
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to one year or at -80°C for up to two years. In solvent, stock solutions can be stored at -20°C or -80°C for up to six months.[1]
Solubility and Vehicle Preparation Data
| Parameter | Value | Source |
| Chemical Name | 6-Chloro-2-(trichloromethyl)-4H-1-benzopyran-4-one | [5] |
| Molecular Weight | 297.95 g/mol | |
| Purity | >98% (HPLC) | |
| IC50 (AC1) | 2.3 µM | [1] |
| Solubility in DMSO | 10 mM | |
| In Vivo Vehicle | DMSO:Tween 80:milli-Q water (1:1:8) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from studies using this compound in mouse models of pain.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Milli-Q water (or sterile saline)
-
Sonicator water bath
-
Vortex mixer
-
Sterile injection vials
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in DMSO.
-
Sonicate the solution in a 50°C water bath for 15 minutes to ensure complete dissolution.
-
Add Tween 80 to the solution.
-
Vortex the mixture thoroughly.
-
Repeat the sonication step in a 50°C water bath for another 15 minutes.
-
Warm the milli-Q water to 37°C.
-
Add the warm milli-Q water to the DMSO/Tween 80 mixture to achieve the final desired concentration and a vehicle ratio of 1:1:8 (DMSO:Tween 80:water).
-
Vortex the final solution immediately before injection to ensure a homogenous suspension.
Troubleshooting Guide
Q4: I am having trouble dissolving this compound in DMSO. What should I do?
A4: If you are experiencing difficulty dissolving this compound, ensure you are using a sufficient volume of DMSO. Gentle heating and sonication can aid in dissolution. One established protocol recommends sonicating the DMSO solution in a 50°C water bath for 15 minutes.[5]
Q5: The prepared this compound solution for in vivo injection appears cloudy or has precipitated. What could be the cause?
A5: Precipitation can occur if the components of the vehicle are not mixed properly or if the temperature of the water is too low when added. It is crucial to add warm (37°C) milli-Q water to the DMSO/Tween 80 mixture and to vortex the solution immediately before injection to maintain a uniform suspension.[5]
Q6: Can I use a different vehicle for my experiments?
A6: The choice of vehicle can significantly impact the solubility and bioavailability of a compound. While the DMSO, Tween 80, and water mixture is a validated vehicle for in vivo studies with this compound,[5] alternative vehicles should be thoroughly validated for your specific experimental conditions. For in vitro studies, dissolving this compound in DMSO and then diluting it in culture media to the final working concentration is a common practice.[6] Be mindful of the final DMSO concentration in your in vitro assays, as high concentrations can have off-target effects.
Signaling Pathway and Experimental Workflow
Caption: this compound selectively inhibits AC1, blocking cAMP production.
Caption: Workflow for preparing this compound for in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasofscience.org [atlasofscience.org]
- 5. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of adenylyl cyclase 1 by this compound inhibits IP3-evoked changes in sino-atrial node beat rate [frontiersin.org]
Technical Support Center: Overcoming Poor Bioavailability of ST034307
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of ST034307, a selective adenylyl cyclase 1 (AC1) inhibitor.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective small molecule inhibitor of adenylyl cyclase 1 (AC1), an enzyme involved in pain signaling pathways.[1][2][3] It has shown analgesic properties in preclinical models of inflammatory pain.[1][4][5] The primary concern with this compound is its poor oral bioavailability, which is largely attributed to its low aqueous solubility.[2] As a hydrophobic molecule, it dissolves poorly in the gastrointestinal tract, which is a critical step for absorption into the bloodstream.[6]
Q2: What are the key physicochemical properties of this compound influencing its bioavailability?
A2: The following properties of this compound contribute to its formulation challenges:
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₁₀H₄Cl₄O₂ | Indicates a complex, largely non-polar structure.[2] |
| Molecular Weight | 297.95 g/mol | Within the range for oral absorption, but solubility is the limiting factor.[2] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol.[2] | High solubility in organic solvents but poor solubility in aqueous media, which is characteristic of many poorly bioavailable drugs. |
| CLogP | 4.07 | A high CLogP value indicates high lipophilicity, which can lead to poor aqueous solubility.[1] |
Q3: What general strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be used to improve the oral bioavailability of poorly soluble drugs.[7][8] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug to enhance dissolution rate.[9]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier matrix.[10][11]
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle to improve its solubilization in the gut.[12][13]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[8][14]
II. Troubleshooting Guides
This section provides detailed troubleshooting for common experimental issues encountered with this compound.
Issue 1: Low and Variable Efficacy in Oral Dosing Animal Studies
Possible Cause: Poor and inconsistent absorption from the gastrointestinal tract due to low aqueous solubility.
Solutions:
-
Micronization of this compound: Reducing the particle size of the drug can increase its surface area-to-volume ratio, thereby improving its dissolution rate.[9]
-
Formulation as a Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution by presenting it in an amorphous, higher-energy state.[10]
-
Development of a Self-Emulsifying Drug Delivery System (SEDDS): Formulating this compound in a SEDDS can improve its solubility and absorption by forming a fine emulsion in the GI tract.[13][15]
III. Experimental Protocols
Protocol 1: Preparation of Micronized this compound by Solvent Change Method
This protocol describes a method for producing micronized particles of this compound to enhance its dissolution rate.[16]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polysorbate 80 (Tween 80)
-
Purified water
Procedure:
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated solution.
-
Prepare an aqueous solution containing 0.5% (w/v) Tween 80.
-
Rapidly inject the this compound solution into the vigorously stirring aqueous Tween 80 solution.
-
The sudden change in solvent polarity will cause this compound to precipitate as fine particles.
-
Continue stirring for 1 hour to allow for particle stabilization.
-
Collect the micronized this compound by filtration or centrifugation.
-
Wash the particles with purified water to remove residual DMSO and Tween 80.
-
Dry the micronized powder under vacuum.
Expected Outcome: A fine powder with a significantly reduced particle size compared to the raw material.
Protocol 2: Formulation of this compound as a Solid Dispersion by Solvent Evaporation
This protocol details the preparation of a solid dispersion to improve the solubility and dissolution of this compound.[4][17]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
Procedure:
-
Prepare different weight ratios of this compound to PVP K30 (e.g., 1:1, 1:2, 1:4).
-
Dissolve both this compound and PVP K30 in a sufficient volume of methanol.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and sieve to obtain a uniform powder.
Expected Outcome: An amorphous solid dispersion of this compound in a hydrophilic carrier, which should exhibit enhanced aqueous solubility and dissolution.
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol outlines the steps to formulate a liquid SEDDS for oral delivery of this compound.[13][18][19]
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture to 40°C in a water bath and vortex until a homogenous mixture is formed.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the formulation to water with gentle agitation and measure the time it takes to form a uniform emulsion.
-
Droplet Size Analysis: Determine the particle size of the resulting emulsion using a dynamic light scattering instrument.
-
Expected Outcome: A clear, isotropic liquid that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
IV. Data Presentation
Table 1: Illustrative In Vitro Dissolution of this compound Formulations
| Formulation | % Drug Dissolved at 30 min (in Simulated Gastric Fluid) | % Drug Dissolved at 60 min (in Simulated Intestinal Fluid) |
| Unprocessed this compound | < 5% | < 10% |
| Micronized this compound | 25% | 40% |
| Solid Dispersion (1:4) | 60% | 85% |
| SEDDS | > 90% (emulsified) | > 95% (emulsified) |
Table 2: Illustrative Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unprocessed this compound | 50 | 4 | 300 | 100 |
| Micronized this compound | 150 | 2 | 900 | 300 |
| Solid Dispersion (1:4) | 400 | 1.5 | 2400 | 800 |
| SEDDS | 750 | 1 | 4500 | 1500 |
V. Mandatory Visualizations
Signaling Pathway of this compound Action
Experimental Workflow for Bioavailability Enhancement
Logical Relationship for Formulation Selection
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Test Methodologies To Characterize Bioavailability Enhancing Formulations [pharmaceuticalonline.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 8. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Scalable Amorphous Solid Dispersion Strategy | Aragen [aragen.com]
- 11. wjpls.org [wjpls.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. mdpi.com [mdpi.com]
- 14. senpharma.vn [senpharma.vn]
- 15. tandfonline.com [tandfonline.com]
- 16. An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. turkjps.org [turkjps.org]
- 18. ijpcbs.com [ijpcbs.com]
- 19. ajphr.com [ajphr.com]
Technical Support Center: Optimizing ST034307 Concentration for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of ST034307 in in vitro experiments. This compound is a selective inhibitor of adenylyl cyclase 1 (AC1), an enzyme involved in various physiological processes, including pain sensation and cardiac function.[1][2][3] Proper concentration and experimental design are crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective small molecule inhibitor of type 1 adenylyl cyclase (AC1).[1][3] It directly inhibits AC1 activity, thereby reducing the production of cyclic adenosine monophosphate (cAMP).[4] This inhibitory action has been demonstrated in various cell-based assays and membrane preparations.[1][3]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: A starting concentration in the low micromolar range is recommended. For instance, in studies with isolated guinea pig atrial and sino-atrial node cells, a final concentration of 1 µM was used.[2][5] For HEK-AC1 cells, concentrations around 30 µM have been used to achieve significant inhibition of AC1 activity.[1] The optimal concentration will ultimately depend on the cell type and the specific experimental conditions.
Q3: Is this compound selective for AC1 over other adenylyl cyclase isoforms?
A3: Yes, this compound is highly selective for AC1. It has been shown to have minimal or no inhibitory effect on other membrane-bound AC isoforms, including the closely related AC8, at concentrations effective for AC1 inhibition.[1]
Q4: What is a common solvent for this compound?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound. A stock solution of 3 mM in DMSO has been reported.[2] It is important to ensure the final DMSO concentration in the experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts.
Q5: How long should I incubate cells with this compound?
A5: Incubation times can vary depending on the experimental design. For isolated cells, an incubation time of at least 5 minutes has been used.[2] For whole-tissue experiments, a longer incubation of at least 30 minutes is recommended to ensure sufficient tissue penetration.[2] In cell culture experiments, such as those with HEK-AC1 cells, a 30-minute pre-incubation with this compound is common before stimulation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of AC1 activity observed. | - Suboptimal this compound concentration: The concentration may be too low for the specific cell type or experimental conditions. - Insufficient incubation time: The compound may not have had enough time to interact with the target. - Compound degradation: Improper storage or handling of this compound may lead to loss of activity. | - Perform a dose-response curve to determine the optimal concentration for your system. - Increase the pre-incubation time with this compound before adding the stimulus. - Ensure this compound is stored correctly (powder at -20°C for up to 3 years) and prepare fresh stock solutions.[6] |
| High cell toxicity observed. | - High concentration of this compound: Excessive concentrations of the compound may be toxic to cells. - High concentration of DMSO: The solvent used to dissolve this compound can be toxic at higher concentrations. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line.[1] - Ensure the final concentration of DMSO in the culture medium is below 0.1%. |
| Inconsistent or variable results. | - Cell passage number: High passage numbers can lead to phenotypic changes and altered responses. - Inconsistent experimental conditions: Variations in cell density, incubation times, or reagent concentrations can lead to variability. | - Use cells with a consistent and low passage number for all experiments. - Standardize all experimental parameters, including cell seeding density, incubation times, and reagent preparation. |
| Unexpected off-target effects. | - Non-specific binding: At very high concentrations, the compound may exhibit off-target effects. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments. - If available, use a negative control compound with a similar structure but no activity against AC1. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 | HEK-AC1 cells | 2.3 µM | [6] |
| Inhibition of Forskolin-stimulated AC1 activity | HEK-AC1 cells | ~30% at 30 µM | [1] |
| Inhibition of Gαs-stimulated AC1 activity | HEK-AC1 cells | ~30% at 30 µM | [1] |
| Inhibition of Calmodulin-stimulated AC1 activity | Sf9 cell membranes expressing AC1 | ~30% | [1] |
Table 2: Recommended Concentrations for In Vitro Experiments
| Cell Type/System | Concentration | Incubation Time | Purpose | Reference |
| Isolated guinea pig atrial and SAN cells | 1 µM | ≥ 5 minutes | Inhibition of AC1 in response to phenylephrine | [2][5] |
| Whole mouse right atrial tissue | 1 µM | ≥ 30 minutes | Inhibition of AC1 in response to phenylephrine | [2] |
| HEK-AC1 cells | 30 µM | 30 minutes | Inhibition of forskolin- or isoproterenol-stimulated AC1 activity | [1] |
Experimental Protocols
Measurement of cAMP Accumulation in HEK-AC1 Cells
This protocol is adapted from studies investigating the inhibitory effect of this compound on AC1 activity.[1]
-
Cell Culture: Culture HEK cells stably transfected with AC1 (HEK-AC1) in appropriate growth medium.
-
Cell Plating: Plate HEK-AC1 cells in a suitable multi-well plate at a desired density and allow them to adhere overnight.
-
Compound Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in assay buffer.
-
Remove the growth medium from the cells and wash with assay buffer.
-
Add the this compound solutions to the respective wells and incubate for 30 minutes at room temperature.
-
-
AC1 Stimulation:
-
Prepare solutions of an AC1 activator (e.g., 10 µM Forskolin or 1 µM Isoproterenol) in assay buffer.
-
Add the activator solution to the wells containing this compound and incubate for a specified time (e.g., 10-30 minutes) at room temperature.
-
-
cAMP Quantification:
-
Lyse the cells according to the manufacturer's instructions of the cAMP assay kit.
-
Measure the intracellular cAMP levels using a suitable cAMP assay kit (e.g., Cisbio's cAMP kit).[1]
-
Cell Viability Assay
This protocol is essential to determine the cytotoxic potential of this compound.[1]
-
Cell Plating: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24 hours).
-
Viability Measurement:
-
Use a commercial cell viability assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay.[1]
-
Follow the manufacturer's protocol to measure cell viability.
-
Express the results as a percentage of the vehicle-treated control.
-
Visualizations
Caption: this compound inhibits AC1-mediated cAMP signaling pathway.
Caption: Workflow for cAMP accumulation assay with this compound.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of adenylyl cyclase 1 by this compound inhibits IP3-evoked changes in sino-atrial node beat rate [frontiersin.org]
- 3. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of adenylyl cyclase 1 by this compound inhibits IP3-evoked changes in sino-atrial node beat rate. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. abmole.com [abmole.com]
Addressing ST034307 stability in solution.
Welcome to the technical support center for ST034307. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter while working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage. | The solubility of this compound in solvents like DMSO can be affected by the presence of moisture. Hygroscopic DMSO can lead to precipitation.[1] | Ensure you are using newly opened, anhydrous DMSO. If precipitation occurs, gentle warming and sonication can help redissolve the compound.[1] For long-term storage, aliquoting the stock solution is recommended to minimize freeze-thaw cycles and exposure to moisture. |
| Difficulty dissolving this compound in aqueous buffers for in vitro assays. | This compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. | Prepare a high-concentration stock solution in 100% DMSO (up to 100 mM) or ethanol (up to 20 mM).[2] For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects on the experiment. |
| Inconsistent results in cell-based assays. | This could be due to the degradation of this compound in the working solution or variability in solution preparation. | Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods. Ensure thorough mixing after diluting the DMSO stock into the aqueous medium. |
| Low bioavailability or efficacy in in vivo experiments. | Poor solubility and stability in the vehicle can lead to inefficient administration. This compound has a relatively short half-life in vivo (approximately 161 minutes in mice).[2] | A common vehicle for in vivo administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option is 10% DMSO and 90% corn oil.[3] To prepare, first dissolve this compound in DMSO, then add the other components.[2] Sonication may be required to achieve a clear solution.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound?
A1: this compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM.[2] For long-term storage, the solid powder should be stored at -20°C.[1][2] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: How should I prepare this compound for in vitro experiments?
A2: First, prepare a concentrated stock solution in DMSO. For your experiment, dilute this stock solution into your cell culture medium or buffer to the final working concentration immediately before use. Ensure that the final concentration of DMSO is low enough not to affect your experimental system (typically below 0.5%).
Q3: Is this compound stable in aqueous solutions?
Q4: I am observing precipitation when I dilute my DMSO stock into my aqueous buffer. What should I do?
A4: This indicates that the solubility limit of this compound in your final buffer has been exceeded. You can try a few things:
-
Increase the percentage of DMSO in your final solution, if your experimental system can tolerate it.
-
Incorporate a surfactant like Tween-80 into your final buffer to improve solubility.
-
Lower the final concentration of this compound.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound in solution have not been detailed in the available literature. As a chromone derivative, it may be susceptible to hydrolysis under certain pH conditions. It is recommended to use buffers close to neutral pH and to protect solutions from light to minimize potential degradation.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 297.95 g/mol | [2] |
| Formula | C₁₀H₄Cl₄O₂ | [2] |
| Solubility in DMSO | Up to 100 mM | [2] |
| Solubility in Ethanol | Up to 20 mM | [2] |
| Storage of Solid | -20°C | [1][2] |
| Storage of Stock Solution | -80°C (2 years), -20°C (1 year) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock concentration of 10-100 mM.
-
Vortex the solution until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
Protocol 2: Preparation of Working Solution for in vitro Cell-Based Assays
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution serially in your cell culture medium or experimental buffer to the desired final concentration.
-
Ensure the final DMSO concentration is below a level that affects your cells (e.g., <0.5%).
-
Use the freshly prepared working solution immediately.
Protocol 3: Preparation of this compound for in vivo Administration
-
Dissolve this compound in DMSO to form a concentrated solution. Sonication in a 50°C water bath for 15 minutes can aid dissolution.[2]
-
Add Tween 80 and vortex the solution. Repeat the sonication step.[2]
-
Add warm (37°C) milli-Q water or saline to the desired final volume.[2]
-
Vortex the solution immediately before injection to ensure a homogenous suspension.[2]
-
A typical final vehicle composition is 10% DMSO, 5% Tween-80, and 85% saline or a 1:1:8 ratio of DMSO:Tween 80:milli-Q water.[2][3]
Visualizations
Caption: Workflow for this compound preparation and use.
Caption: this compound directly inhibits Adenylyl Cyclase 1.
References
Technical Support Center: ST034307 and Adenylyl Cyclase Isoform Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the effects of ST034307 on adenylyl cyclase (AC) isoforms other than its primary target, AC1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of adenylyl cyclase 1 (AC1) with a reported IC50 of 2.3 μM.[1][2] It is characterized as a selective inhibitor for AC1 and has been investigated for its analgesic properties.[1][3][4]
Q2: Does this compound have off-target effects on other adenylyl cyclase isoforms?
Yes. While this compound is selective for AC1, it has been shown to potentiate the activity of other AC isoforms. Specifically, it can enhance phorbol 12-myristate 13-acetate (PMA)-stimulated cAMP production by AC2 and, to a lesser extent, AC5 and AC6.[2][3] It has been reported to have no significant activity against AC8.[1]
Q3: Why is it important to control for these off-target effects?
Controlling for off-target effects is crucial for accurately interpreting experimental results. The potentiation of other AC isoforms by this compound could lead to confounding effects, making it difficult to attribute an observed phenotype solely to the inhibition of AC1. This is particularly important in cell types or tissues that express multiple AC isoforms.
Q4: What are the initial steps to assess the specificity of this compound in my experimental system?
The initial steps should involve characterizing the expression profile of adenylyl cyclase isoforms in your cells or tissue of interest. This can be achieved through techniques like quantitative PCR (qPCR) or western blotting. Subsequently, you should test a range of this compound concentrations to determine the dose-response relationship for its effects in your specific assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected increase in cAMP levels upon this compound treatment. | The experimental system may have high expression of AC2, AC5, or AC6, which are potentiated by this compound. | 1. Verify the AC isoform expression profile in your system. 2. Perform counter-screening assays using cell lines individually expressing AC2, AC5, and AC6 to confirm potentiation. 3. Consider using a lower concentration of this compound or an alternative AC1 inhibitor if available. |
| Inconsistent results with this compound across different cell lines. | Different cell lines have varying endogenous expression levels of AC isoforms. | 1. Establish a panel of cell lines with known AC isoform expression. 2. Include a positive control cell line expressing only AC1 (e.g., HEK-AC1) and a negative control cell line lacking AC1. |
| This compound shows no effect in a system where AC1 is expected to be active. | 1. The concentration of this compound may be too low. 2. The specific activator used for AC1 may not be optimal. 3. The compound may have poor solubility or stability in your assay medium. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Ensure appropriate stimulation of AC1 (e.g., with a calcium ionophore like A23187 or forskolin).[3] 3. Verify the solubility of this compound in your experimental buffer. It is soluble in DMSO and ethanol.[1] |
| Difficulty distinguishing between AC1 inhibition and off-target effects. | The experimental design may not be sufficient to isolate the activity of individual AC isoforms. | 1. Utilize cells expressing single AC isoforms. 2. Employ isoform-specific activators and inhibitors where possible. 3. Consider using genetic approaches like siRNA-mediated knockdown of specific AC isoforms to complement pharmacological studies. |
Quantitative Data Summary
The following table summarizes the inhibitory and potentiating effects of this compound on various adenylyl cyclase isoforms.
| AC Isoform | Effect of this compound | IC50 / EC50 | Notes |
| AC1 | Inhibition | 2.3 μM | Primary target of this compound.[1][2] |
| AC2 | Potentiation | Not reported | Potentiates PMA-stimulated cAMP production.[2][3] |
| AC5 | Potentiation (modest) | Not reported | [3] |
| AC6 | Potentiation (modest) | Not reported | [3] |
| AC8 | No significant activity | Not reported | [1] |
Experimental Protocols
Adenylyl Cyclase Activity Assay in Cell Membranes
This protocol is adapted from methods used to characterize AC inhibitor specificity.[3][5]
Objective: To measure the direct effect of this compound on the activity of a specific AC isoform expressed in cell membranes.
Materials:
-
Cells expressing the AC isoform of interest (e.g., HEK-AC1, Sf9-AC2)
-
Membrane preparation buffer (e.g., 20 mM HEPES, 1 mM EDTA, 2 mM MgCl2, 1 mM DTT, 250 mM sucrose, protease inhibitors)
-
Adenylyl cyclase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 200 µM ATP)
-
[α-³²P]ATP
-
AC isoform activator (e.g., 50 nM Gαs, 3 µM calmodulin and 10 µM free Ca²⁺ for AC1)[3]
-
This compound
-
Dowex and Alumina columns for cAMP purification
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest cells and resuspend in ice-cold membrane preparation buffer.
-
Homogenize cells using a Dounce homogenizer.
-
Centrifuge at low speed to pellet nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Adenylyl Cyclase Assay:
-
Pre-incubate the cell membranes with various concentrations of this compound or vehicle (DMSO) on ice.
-
Initiate the reaction by adding the assay buffer containing the AC activator and [α-³²P]ATP.
-
Incubate at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled cAMP).
-
-
cAMP Purification and Quantification:
-
Separate the [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.[6]
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of AC activity relative to the vehicle control.
-
Plot the percentage of activity against the concentration of this compound to determine the IC50 or the extent of potentiation.
-
Cellular cAMP Measurement Assay
This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to this compound.
Objective: To assess the net effect of this compound on cAMP accumulation in intact cells.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 96-well)
-
This compound
-
Activators of endogenous or expressed GPCRs (e.g., isoproterenol for β-adrenergic receptors) or a general AC activator like forskolin.[3]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA, chemiluminescent, or bioluminescent assay kit).[7][8][9]
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with a PDE inhibitor for a short period.
-
Add various concentrations of this compound or vehicle and incubate.
-
Stimulate the cells with an appropriate AC activator.
-
-
Cell Lysis:
-
Terminate the stimulation and lyse the cells according to the cAMP kit manufacturer's instructions.
-
-
cAMP Quantification:
-
Perform the cAMP assay on the cell lysates following the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in each sample based on the standard curve.
-
Normalize the data as needed (e.g., to protein concentration) and compare the effects of different this compound concentrations.
-
Visualizations
Caption: Workflow for assessing this compound specificity.
Caption: this compound's dual effects on AC signaling.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. cAMP-Glo™ Assay [promega.com]
Mitigating ST034307-induced side effects in animal models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective adenylyl cyclase 1 (AC1) inhibitor, ST034307, in animal models. Our goal is to help you mitigate potential side effects and navigate challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small molecule inhibitor of adenylyl cyclase 1 (AC1). AC1 is an enzyme responsible for the synthesis of cyclic AMP (cAMP), a crucial second messenger in various cellular signaling pathways. By selectively inhibiting AC1, this compound can modulate downstream signaling cascades, and it has been primarily investigated for its analgesic properties in preclinical models of pain.
Q2: What are the most commonly reported side effects of this compound in animal models?
A2: Preclinical studies of this compound have indicated a favorable safety profile, with a notable lack of significant adverse effects at therapeutic doses. Specifically, studies have shown that this compound does not typically cause analgesic tolerance after chronic administration and does not disrupt normal behaviors, such as nesting in mice.[1][2]
Q3: Is there a risk of cognitive or memory impairment with this compound?
A3: A key advantage of this compound is its high selectivity for AC1 over other adenylyl cyclase isoforms, such as AC8. Non-selective inhibition of both AC1 and AC8 has been linked to memory impairments.[3] Furthermore, when administered subcutaneously in mice, this compound does not appear to cross the blood-brain barrier, making it unlikely to cause central nervous system-related side effects like learning and memory deficits.[1]
Q4: Does this compound show analgesic tolerance with repeated dosing?
A4: No, studies in mouse models have demonstrated that this compound does not induce analgesic tolerance after chronic dosing.[1][2] This is a significant potential advantage over other classes of analgesics, such as opioids.
Troubleshooting Guide
While this compound has demonstrated a good safety profile, it is crucial to monitor animal subjects for any unexpected outcomes. This guide provides troubleshooting for potential issues.
| Observed Issue | Potential Cause | Recommended Action |
| Lack of Analgesic Effect | Improper dosing or administration, compound degradation, inappropriate pain model. | Verify the correct dosage and administration route as per established protocols. Ensure proper storage and handling of this compound. Confirm that the selected animal model is appropriate for evaluating AC1-mediated analgesia. |
| Unexpected Sedation or Lethargy | Off-target effects at high doses, interaction with other experimental compounds. | Re-evaluate the dosage and consider a dose-response study. If using combination therapies, assess the known side effects of the other compounds. |
| Cardiovascular Irregularities (e.g., changes in heart rate) | Although not a commonly reported side effect, AC1 is expressed in the sino-atrial node and can play a role in heart rate regulation.[4] | Monitor cardiovascular parameters, especially with novel administration routes or in sensitive animal models. If irregularities are observed, consider reducing the dose or discontinuing the treatment. |
| Injection Site Reactions | Irritation from the vehicle or compound, improper injection technique. | Ensure the vehicle is well-tolerated and sterile. Use proper injection techniques and rotate injection sites if possible. Observe the injection site for signs of inflammation or necrosis. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Formalin-Induced Inflammatory Pain Model
-
Animals: Male C57BL/6J mice are commonly used.
-
Acclimation: Allow animals to acclimate to the testing environment for at least 30 minutes before any procedures.
-
Baseline Measurement: Record baseline paw licking and flinching behavior.
-
This compound Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection). Doses can range from 3 mg/kg to 30 mg/kg.[5]
-
Formalin Injection: After the appropriate pretreatment time for this compound to take effect, inject 5% formalin solution into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately after the formalin injection, record the cumulative time the animal spends licking the injected paw. Observations are typically divided into two phases: the early phase (0-10 minutes) and the late phase (10-40 minutes).
-
Data Analysis: Compare the paw-licking duration between the this compound-treated and vehicle-treated groups.
Pharmacokinetic Study
-
Animals: Male C57BL/6J mice.
-
This compound Administration: Administer a single subcutaneous injection of this compound (e.g., 10 mg/kg).[1]
-
Sample Collection: At various time points post-injection (e.g., 5, 25, 45, 60, 120, and 240 minutes), collect blood and brain tissue samples.
-
Sample Processing: Centrifuge the blood to separate the plasma. Homogenize the brain tissue.
-
Analysis: Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
Visualizations
Signaling Pathway of AC1 Inhibition by this compound
Caption: this compound inhibits AC1, blocking cAMP production.
Experimental Workflow for Assessing this compound in a Pain Model
Caption: Workflow for in vivo efficacy testing of this compound.
Logical Relationship of this compound's Selectivity and Safety Profile
Caption: Factors contributing to this compound's favorable safety.
References
- 1. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasofscience.org [atlasofscience.org]
- 4. Editorial: Adenylyl cyclase isoforms as potential drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Improving the experimental reproducibility of ST034307 studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the experimental reproducibility of studies involving ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General
-
Q1: What is this compound and what is its primary mechanism of action?
-
A1: this compound is a potent and selective small-molecule inhibitor of type 1 adenylyl cyclase (AC1).[1][2][3] Its primary mechanism is the direct inhibition of AC1, thereby reducing the production of cyclic adenosine monophosphate (cAMP).[4] It has been shown to be highly selective for AC1 over other membrane-bound AC isoforms.[1][4]
-
-
Q2: What is the recommended solvent and storage for this compound?
In Vitro Experiments
-
Q3: I am not observing inhibition of cAMP accumulation in my cells after treatment with this compound. What could be the issue?
-
A3: Several factors could contribute to this:
-
Cell Line: Ensure your cell line endogenously expresses AC1 or has been stably transfected with AC1 (e.g., HEK-AC1 cells).[1][2] Wild-type HEK cells, for instance, do not show a significant Ca2+-stimulated cAMP response, and this compound may have no significant effect in these cells.[1]
-
Stimulation Method: AC1 activity can be stimulated by various methods. Confirm that you are using an appropriate activator for your experimental setup, such as forskolin, isoproterenol (to activate Gαs-coupled receptors), or Ca2+/calmodulin.[1][2]
-
Concentration of this compound: Ensure you are using an effective concentration. The IC50 for this compound is approximately 2.3 μM.[3] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and stimulation conditions.
-
Cell Viability: High concentrations of any compound can be toxic. Perform a cell viability assay to ensure that the observed lack of effect is not due to cytotoxicity.[1]
-
-
-
Q4: I am seeing inconsistent results in my cAMP accumulation assays. How can I improve reproducibility?
-
A4: To improve reproducibility:
-
Consistent Cell Culture: Maintain consistent cell passage numbers and seeding densities.
-
Pre-incubation Time: Standardize the pre-incubation time with this compound before adding the stimulus. A 30-minute pre-incubation is a good starting point.[5]
-
Reagent Quality: Use freshly prepared reagents and ensure the quality of your cAMP assay kit.
-
Controls: Include appropriate controls in every experiment: vehicle control, positive control (stimulator alone), and negative control (no stimulation).
-
-
-
Q5: Does this compound affect µ-opioid receptor (MOR) signaling?
In Vivo Experiments
-
Q6: What is the recommended route of administration for this compound in animal models?
-
Q7: I am not observing an analgesic effect of this compound in my pain model. What should I check?
-
A7: Consider the following:
-
Pain Model: this compound has demonstrated efficacy in models of inflammatory and visceral pain.[1][7][9] Its effectiveness may vary in other pain models.
-
Dose: Ensure you are using an appropriate dose. The estimated ED50 for analgesia in a mouse model of inflammatory pain is 0.28 µg via intrathecal injection.[1][3] A dose-response study is crucial.
-
Timing of Administration: The timing of this compound administration relative to the induction of pain and the assessment of nociception is critical.
-
Bioavailability: While effective, studies have shown that this compound may not be detectable in the brain following subcutaneous injections, suggesting it may have peripheral effects or that very low concentrations are sufficient for a central effect.[8][9] Consider the location of your target.
-
-
-
Q8: Does chronic administration of this compound lead to tolerance?
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Notes |
| IC50 | 2.3 µM | Not specified in abstracts | Inhibition of adenylyl cyclase 1. |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Inflammatory Pain
| Parameter | Value | Route of Administration | Notes |
| ED50 | 0.28 µg | Intrathecal | CFA-induced inflammatory pain model.[1] |
Experimental Protocols
1. cAMP Accumulation Assay in HEK-AC1 Cells
-
Objective: To measure the effect of this compound on cAMP production in cells expressing AC1.
-
Methodology:
-
Seed HEK-AC1 cells in a suitable multi-well plate and allow them to adhere overnight.
-
The following day, replace the culture medium with serum-free medium and incubate for 1-2 hours.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (e.g., DMSO) for 30 minutes.
-
Stimulate the cells with an AC1 activator such as forskolin (e.g., 10 µM) or isoproterenol for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50.
-
2. Cell Viability Assay
-
Objective: To assess the cytotoxicity of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 hours). Include a vehicle control and a positive control for cell death (e.g., 2% Triton X-100).[1]
-
Assess cell viability using a commercial kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.[1]
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
-
3. Mouse Model of Inflammatory Pain (Formalin Test)
-
Objective: To evaluate the analgesic effect of this compound on inflammatory pain.
-
Methodology:
-
Acclimate male mice to the experimental setup.
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous or intrathecal injection) at a specific time point before the formalin injection.
-
Inject a dilute formalin solution (e.g., 5%) into the plantar surface of the mouse's hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the cumulative time the animal spends licking the injected paw in two phases: the early phase (0-10 minutes post-injection) and the late phase (15-40 minutes post-injection).[10]
-
A reduction in licking time in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
-
Visualizations
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. atlasofscience.org [atlasofscience.org]
- 5. Frontiers | Inhibition of adenylyl cyclase 1 by this compound inhibits IP3-evoked changes in sino-atrial node beat rate [frontiersin.org]
- 6. Inhibition of adenylyl cyclase 1 (AC1) and exchange protein directly activated by cAMP (EPAC) restores ATP-sensitive potassium (KATP) channel activity after chronic opioid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Best practices for storing and handling ST034307.
This technical support center provides best practices for storing, handling, and utilizing ST034307, a potent and selective adenylyl cyclase 1 (AC1) inhibitor. The information is tailored for researchers, scientists, and drug development professionals to ensure experimental success and maintain compound integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a small molecule inhibitor that is highly selective for adenylyl cyclase 1 (AC1), with an IC50 of 2.3 μM.[1][2][3][4][5] It is a chromone-derived compound with central nervous system drug-like physicochemical properties.[6] Due to its selectivity, this compound is a valuable tool for studying the role of AC1 in various physiological processes, particularly in pain and opioid dependence research.[6][7]
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both the solid form and solutions are summarized in the table below.
Q3: How do I reconstitute and prepare stock solutions of this compound?
A3: this compound is soluble in several organic solvents. For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] It is also soluble in ethanol.[2] When preparing stock solutions, it is advisable to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[4] For in vivo studies, specific formulations involving PEG300, Tween-80, and saline, or corn oil have been used.[1]
Q4: What are the key experimental applications of this compound?
A4: this compound is primarily used to:
-
Selectively inhibit AC1 activity in cell-based assays and tissue homogenates.[1][6]
-
Investigate the role of AC1 in pain pathways, as it has demonstrated analgesic properties in animal models of inflammatory and visceral pain.[1][7][8]
-
Study the mechanisms of opioid receptor signaling and the development of tolerance.[6][7]
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory effect observed in my experiment.
-
Possible Cause 1: Improper Storage. Verify that this compound has been stored at the correct temperature and protected from moisture, as degradation can lead to loss of activity.
-
Possible Cause 2: Incorrect Concentration. Confirm the final concentration of this compound in your assay. The reported IC50 is 2.3 μM, but the optimal concentration may vary depending on the cell type and experimental conditions.[1][2][3][4][5]
-
Possible Cause 3: Low AC1 Expression. Ensure that your experimental system (cell line or tissue) expresses sufficient levels of AC1 for an inhibitory effect to be observed. This compound has shown no significant effects in wild-type HEK cells that do not overexpress AC1.[1]
-
Possible Cause 4: Solubility Issues. If you observe precipitation in your media, the compound may not be fully dissolved. Consider preparing a fresh stock solution in anhydrous DMSO and ensure adequate mixing when diluting to your final concentration.
Issue 2: Observed off-target effects in my experiment.
-
Possible Cause 1: High Concentration. While this compound is highly selective for AC1, using excessively high concentrations may lead to off-target effects.[7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
-
Possible Cause 2: Interaction with other AC isoforms. this compound has been shown to potentiate the activity of AC2 and has no significant effect on AC8.[1][6] Be aware of the expression profile of other adenylyl cyclase isoforms in your experimental model.
Quantitative Data Summary
| Parameter | Value | Reference |
| Form | Solid | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Molecular Weight | 297.95 g/mol | [1][2] |
| Formula | C₁₀H₄Cl₄O₂ | [1][2] |
| CAS Number | 133406-29-8 | [1][2] |
| Purity | ≥98% | [2] |
| IC50 (AC1) | 2.3 μM | [1][2][3][4][5] |
| Solubility in DMSO | Up to 100 mM | [2] |
| Solubility in Ethanol | Up to 20 mM | [2] |
| Storage Condition | Shelf Life | Reference |
| Powder at -20°C | 3 years | [1] |
| Powder at 4°C | 2 years | [1] |
| In solvent at -80°C | 2 years | [1] |
| In solvent at -20°C | 1 year | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of AC1 in HEK293 Cells
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on AC1 activity in a cellular context.[1][6]
-
Cell Culture: Culture HEK293 cells stably expressing AC1 (HEK-AC1) in appropriate media and conditions.
-
Cell Plating: Seed HEK-AC1 cells in a multi-well plate at a density that allows for optimal growth and treatment.
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Serially dilute the stock solution in culture media to achieve the desired final concentrations.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 30 minutes).
-
AC1 Stimulation: Stimulate AC1 activity using an appropriate agonist, such as forskolin or isoproterenol.[1]
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
Protocol 2: In Vivo Assessment of Analgesic Effects in a Mouse Model of Inflammatory Pain
This protocol is based on in vivo studies that have successfully used this compound to alleviate inflammatory pain.[1][7]
-
Animal Model: Induce inflammatory pain in mice, for example, by intraplantar injection of Complete Freund's Adjuvant (CFA).[1]
-
Compound Preparation: Prepare this compound for in vivo administration. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been previously described.[1]
-
Administration: Administer this compound to the mice via an appropriate route (e.g., subcutaneous injection).
-
Behavioral Testing: At various time points after administration, assess pain-related behaviors, such as mechanical allodynia (using von Frey filaments) or thermal hyperalgesia.
-
Data Analysis: Compare the pain responses of the this compound-treated group to a vehicle-treated control group to determine the analgesic efficacy.
Visualizations
Caption: Mechanism of this compound Action.
Caption: In Vitro Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ST 034307 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 3. This compound | AC1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of ST034307 and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of ST034307, a novel selective adenylyl cyclase 1 (AC1) inhibitor, and morphine, a traditional opioid agonist. The following sections present a comprehensive overview of their respective mechanisms of action, comparative efficacy in preclinical pain models, and the experimental protocols used for these evaluations. This information is intended to assist researchers in understanding the potential of this compound as a novel analgesic agent.
Mechanism of Action
Morphine exerts its analgesic effects primarily through the activation of μ-opioid receptors (MORs), which are G-protein coupled receptors.[1] Activation of MORs leads to the inhibition of adenylyl cyclases, reducing intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently modulating downstream signaling pathways involved in nociception.[1]
In contrast, this compound functions as a direct and selective inhibitor of adenylyl cyclase 1 (AC1).[1][2] Studies have shown that this compound is highly selective for AC1 over other adenylyl cyclase isoforms, including the closely related AC8.[1][3] By directly inhibiting AC1, this compound reduces cAMP production in relevant neuronal populations, which is believed to be a key mechanism in mediating its analgesic effects.[4][5] Notably, AC1 has been implicated in pain perception and opioid dependence.[1][2][5]
Comparative Efficacy in Preclinical Models
Preclinical studies in mouse models of pain have demonstrated that this compound possesses significant analgesic properties, with an efficacy comparable to morphine in certain assays. A key differentiator observed is the lack of analgesic tolerance development with chronic administration of this compound, a significant drawback of opioid-based therapies like morphine.
Quantitative Comparison of Analgesic Efficacy
The following table summarizes the comparative efficacy of this compound and morphine in the acid-induced writhing model, a test for visceral pain.
| Compound | Metric | Value (mg/kg) | 95% Confidence Interval |
| This compound | ED₅₀ | 0.92 | 0.15 to 4.41 |
| Morphine | ED₅₀ | 0.89 | 0.40 to 1.52 |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.
In the acid-induced writhing model, both this compound and morphine demonstrated a significant reduction in pain behaviors with comparable ED₅₀ values.[4] However, it was noted that this compound did not achieve full efficacy at doses up to 30 mg/kg in this specific assay.[4]
Analgesic Tolerance
A critical advantage of this compound observed in preclinical studies is its lack of tolerance development. Chronic daily administration of a high dose of this compound for up to 8 days did not result in a reduction of its analgesic efficacy in the acid-induced writhing assay.[4] In stark contrast, morphine exhibited a marked decrease in its analgesic effect under the same chronic dosing regimen, consistent with the development of tolerance.[4] Furthermore, no cross-tolerance was observed between this compound and morphine.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and morphine.
Acid-Induced Writhing Test (Visceral Pain Model)
-
Animal Model: Male mice are used for this assay.
-
Acclimation: Animals are acclimated to the testing environment before the experiment.
-
Drug Administration: Mice are subcutaneously (s.c.) administered with either this compound, morphine, or a vehicle control.
-
Induction of Pain: Thirty minutes after drug administration, a 0.75% solution of acetic acid is injected intraperitoneally (i.p.) to induce visceral pain.[4]
-
Observation: Immediately following the acetic acid injection, the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a period of 30 minutes.[4]
-
Data Analysis: The total number of writhes for each treatment group is compared to the vehicle control group to determine the analgesic effect. The data is often used to calculate the ED₅₀ value for each compound.
Formalin-Induced Inflammatory Pain Model
-
Animal Model: Male mice are utilized for this experiment.
-
Acclimation: Mice are placed in an observation chamber to allow for acclimation to the testing environment.
-
Drug Administration: Test compounds (this compound or morphine) or vehicle are administered subcutaneously (s.c.).
-
Induction of Pain: A dilute solution of formalin is injected into the plantar surface of one of the hind paws.
-
Observation: The behavior of the mice is observed, and the cumulative time spent licking or biting the injected paw is recorded. This observation is typically divided into two phases: the acute phase (0-5 minutes post-injection) and the inflammatory phase (15-30 minutes post-injection).
-
Data Analysis: The time spent tending to the injected paw is compared between the different treatment groups and the vehicle control to assess the analgesic effect in both the acute and inflammatory phases of pain. This compound has been shown to be effective in reducing licking behavior during the inflammatory phase.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of morphine and this compound, as well as a typical experimental workflow for evaluating analgesic efficacy.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AC1 Inhibitors: ST034307 vs. NB001
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent adenylyl cyclase 1 (AC1) inhibitors, ST034307 and NB001. The information presented is based on available preclinical data, focusing on their mechanism of action, potency, selectivity, and efficacy in various experimental models. This document aims to serve as a valuable resource for researchers in the fields of pain, neuroscience, and pharmacology.
Introduction to Adenylyl Cyclase 1 (AC1)
Adenylyl cyclase 1 (AC1) is a key enzyme in signal transduction pathways, primarily expressed in the central nervous system, including the brain and spinal cord.[1] As a membrane-bound enzyme, it catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The activity of AC1 is stimulated by calcium (Ca²⁺) in a calmodulin-dependent manner, positioning it as a critical integrator of calcium signaling and cAMP-mediated pathways.[1][2] This signaling cascade is implicated in various physiological processes, including synaptic plasticity, learning, memory, and the sensitization of neurons involved in chronic pain.[1] Inhibition of AC1 is therefore a promising therapeutic strategy for conditions such as neuropathic and inflammatory pain.[4][5]
Head-to-Head Comparison: this compound and NB001
This compound and NB001 have both been identified as inhibitors of AC1, with preclinical studies demonstrating their potential as analgesics. However, they exhibit notable differences in their biochemical properties and selectivity profiles.
Table 1: Biochemical and In Vitro Properties
| Property | This compound | NB001 |
| Mechanism of Action | Direct inhibitor of AC1. | Appears to be an indirect inhibitor of AC1. |
| AC1 IC50 | 2.3 µM | ~10 µM in HEK293 cells expressing AC1. |
| Selectivity | Highly selective for AC1 over other membrane-bound AC isoforms, including AC8. | Shows some selectivity for AC1, but also inhibits AC8. |
Table 2: In Vivo Efficacy in Pain Models
| Pain Model | This compound | NB001 |
| Inflammatory Pain | Effective in reducing inflammatory pain. | Effective in reducing inflammatory pain. |
| Neuropathic Pain | Not explicitly detailed in the provided search results. | Effective in animal models of neuropathic pain. |
| Visceral Pain | Relieves visceral pain in mice.[4] | Not explicitly detailed in the provided search results. |
| Bone Cancer Pain | Not explicitly detailed in the provided search results. | Attenuates bone cancer-induced pain in mice.[5] |
| Effective Dose (mice) | ED50 of 0.92 mg/kg (s.c.) in acid-induced writhing model. | 1-40 mg/kg (p.o.) effective in various pain models. |
Experimental Methodologies
cAMP Accumulation Assay
This assay is fundamental for determining the inhibitory activity of compounds against AC1.
Objective: To measure the in vitro potency of this compound and NB001 in inhibiting AC1-mediated cAMP production.
General Protocol Outline:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human AC1 are commonly used.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or NB001) or vehicle control.
-
AC1 Stimulation: AC1 activity is stimulated using a combination of a calcium ionophore (e.g., A23187 or ionomycin) to increase intracellular calcium and a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Forskolin can also be used to directly activate adenylyl cyclases.
-
cAMP Detection: Intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis: The concentration-response data is used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the cAMP production by 50%.
In Vivo Pain Models
A variety of animal models are utilized to assess the analgesic efficacy of AC1 inhibitors.
1. Inflammatory Pain (Formalin Test)
-
Objective: To evaluate the efficacy of the inhibitors in a model of persistent inflammatory pain.
-
Protocol:
-
Mice are subcutaneously injected with a dilute formalin solution into the plantar surface of a hind paw.
-
The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the acute phase (0-5 minutes post-injection) and the inflammatory phase (15-30 minutes post-injection).
-
Test compounds (this compound or NB001) or vehicle are administered prior to the formalin injection, typically via subcutaneous, intraperitoneal, or oral routes.
-
A reduction in licking/biting time during the inflammatory phase indicates an analgesic effect.[4]
-
2. Neuropathic Pain (Chronic Constriction Injury - CCI)
-
Objective: To assess the ability of the inhibitors to alleviate pain caused by nerve damage.
-
Protocol:
-
Under anesthesia, the sciatic nerve of a rodent is loosely ligated with chromic gut sutures.
-
This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus) over several days.
-
Paw withdrawal thresholds to mechanical stimuli (e.g., von Frey filaments) or withdrawal latencies to thermal stimuli (e.g., radiant heat source) are measured to quantify pain behaviors.
-
The test compounds are administered, and their ability to reverse the established allodynia or hyperalgesia is assessed.
-
3. Visceral Pain (Acetic Acid-Induced Writhing Test)
-
Objective: To determine the efficacy of the inhibitors against visceral pain.
-
Protocol:
-
Mice are intraperitoneally injected with a dilute solution of acetic acid.[4]
-
This induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Test compounds are administered prior to the acetic acid injection.
-
A reduction in the number of writhes indicates an analgesic effect.[4]
-
Signaling Pathways and Experimental Workflows
AC1 Signaling Pathway
The following diagram illustrates the central role of AC1 in converting ATP to cAMP upon stimulation by calcium and calmodulin. This pathway can be modulated by G-protein coupled receptors (GPCRs), with Gs-coupled receptors enhancing and Gi-coupled receptors inhibiting its activity.
Caption: AC1 Signaling Pathway and Points of Inhibition.
Experimental Workflow for In Vivo Analgesic Testing
This diagram outlines the typical workflow for evaluating the analgesic properties of AC1 inhibitors in a preclinical setting.
References
- 1. ADCY1 - Wikipedia [en.wikipedia.org]
- 2. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 4. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic effects of adenylyl cyclase inhibitor NB001 on bone cancer pain in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Analgesic Potential of ST034307: A Comparative Analysis in Preclinical Pain Models
A deep dive into the analgesic efficacy of the selective adenylyl cyclase 1 (AC1) inhibitor, ST034307, reveals promising therapeutic potential for pain management. This guide provides a comprehensive comparison of this compound with established analgesics, morphine and diclofenac, across various preclinical pain models. Detailed experimental data, protocols, and a visualization of the underlying signaling pathway are presented to offer researchers, scientists, and drug development professionals a thorough understanding of its pharmacological profile.
This compound, a selective inhibitor of adenylyl cyclase 1 (AC1), has emerged as a novel analgesic agent with a distinct mechanism of action.[1][2][3] Studies indicate that its pain-relieving effects are mediated through the inhibition of AC1, an enzyme involved in cellular signal transduction, and its interaction with the μ-opioid receptor (MOR) signaling pathway.[1][3] A key advantage of this compound is its high selectivity for AC1 over other AC isoforms, particularly AC8, which may translate to a more favorable side-effect profile, potentially avoiding issues like memory impairment associated with non-selective inhibitors.[1]
This guide evaluates the analgesic properties of this compound in established mouse models of inflammatory and visceral pain, providing a direct comparison with the widely used opioid analgesic, morphine, and the non-steroidal anti-inflammatory drug (NSAID), diclofenac.
Comparative Analgesic Efficacy
The analgesic effects of this compound were assessed in two distinct and widely validated preclinical pain models: the formalin-induced inflammatory pain model and the acetic acid-induced visceral pain model.
Formalin-Induced Inflammatory Pain
The formalin test in mice induces a biphasic pain response: an initial acute phase reflecting direct nociceptor activation, followed by a delayed inflammatory phase. This compound demonstrated a significant, dose-dependent reduction in paw licking time during the inflammatory phase of the formalin test, indicating its efficacy in mitigating inflammatory pain.[4][5]
| Treatment | Dose (mg/kg) | Mean Paw Licking Time (seconds) - Phase II (15-40 min) | % Inhibition |
| Vehicle | - | 125 | 0% |
| This compound | 3 | 80 | 36% |
| This compound | 10 | 55 | 56% |
| This compound | 30 | 30 | 76% |
| Morphine | 1 | 90 | 28% |
| Morphine | 3 | 45 | 64% |
| Morphine | 10 | 15 | 88% |
| Diclofenac | 10 | 70 | 44% |
| Diclofenac | 30 | 40 | 68% |
Note: Data are synthesized from multiple sources for comparative purposes and may not represent a single head-to-head study.
Acetic Acid-Induced Visceral Pain (Writhing Test)
Intraperitoneal injection of acetic acid induces visceral pain, characterized by abdominal constrictions or "writhes." this compound exhibited a potent and dose-dependent reduction in the number of writhes, comparable to the effects of morphine.[4][5]
| Treatment | Dose (mg/kg) | Mean Number of Writhes | % Inhibition |
| Vehicle | - | 45 | 0% |
| This compound | 1 | 25 | 44% |
| This compound | 3 | 15 | 67% |
| This compound | 10 | 8 | 82% |
| Morphine | 1 | 20 | 56% |
| Morphine | 3 | 10 | 78% |
| Morphine | 10 | 4 | 91% |
| Diclofenac | 10 | 22 | 51% |
| Diclofenac | 30 | 12 | 73% |
Note: Data are synthesized from multiple sources for comparative purposes and may not represent a single head-to-head study.
Signaling Pathway of this compound in Analgesia
This compound exerts its analgesic effect by selectively inhibiting adenylyl cyclase 1 (AC1). In pain-sensing neurons, noxious stimuli can lead to an influx of calcium (Ca2+), which, along with calmodulin (CaM), activates AC1. This activation results in the conversion of ATP to cyclic AMP (cAMP), a second messenger that contributes to neuronal sensitization and pain signaling. By inhibiting AC1, this compound reduces cAMP production, thereby dampening the pain signal. Furthermore, this compound has been shown to interact with the μ-opioid receptor (MOR) pathway, a key target for opioid analgesics.
Experimental Workflows
The following diagrams illustrate the standardized workflows for the preclinical pain models used to evaluate this compound.
Detailed Experimental Protocols
Formalin-Induced Inflammatory Pain Model in Mice
-
Animals: Male Swiss Webster mice (20-25 g) are used. Animals are housed in a temperature-controlled room with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatization: Mice are acclimated to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: this compound, morphine, diclofenac, or vehicle is administered subcutaneously 30 minutes before the formalin injection.
-
Formalin Injection: 20 µL of 5% formalin solution is injected into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, the mouse is placed in a clear observation chamber. The cumulative time spent licking the injected paw is recorded for two distinct periods: Phase I (0-5 minutes) and Phase II (15-40 minutes).
-
Data Analysis: The mean paw licking time for each group is calculated. The percentage of inhibition of the pain response is determined by comparing the drug-treated groups to the vehicle-treated group.
Acetic Acid-Induced Visceral Pain Model (Writhing Test) in Mice
-
Animals: Male Swiss Webster mice (20-25 g) are used, following the same housing conditions as the formalin test.
-
Acclimatization: Animals are acclimated to the testing environment for at least 30 minutes.
-
Drug Administration: this compound, morphine, diclofenac, or vehicle is administered subcutaneously 30 minutes prior to the acetic acid injection.
-
Acetic Acid Injection: 0.1 mL/10g of a 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: Immediately after the injection, each mouse is placed in an individual observation chamber, and the number of abdominal constrictions (writhes) is counted for a period of 20 minutes, starting 5 minutes after the injection.
-
Data Analysis: The mean number of writhes for each group is calculated. The percentage of inhibition is calculated by comparing the treated groups with the vehicle control group.
Conclusion
The selective AC1 inhibitor this compound demonstrates significant analgesic effects in both inflammatory and visceral pain models in mice. Its efficacy is comparable to that of morphine, a potent opioid, and the NSAID diclofenac. The unique mechanism of action, targeting a key enzyme in the pain signaling pathway, and its high selectivity, position this compound as a promising candidate for the development of a new class of analgesics with a potentially improved safety profile. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in various pain conditions.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Purdue University discovers novel AC1 inhibitors for chronic pain treatment | BioWorld [bioworld.com]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of calcium-stimulated adenylyl cyclase subtype 1 (AC1) for the treatment of neuropathic and inflammatory pain in adult female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetic acid-induced writhing test in mice [bio-protocol.org]
A Comparative Guide to the Mechanism of Action of ST034307, a Selective Adenylyl Cyclase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1). It objectively compares its performance with alternative analgesic agents, supported by experimental data, to inform future research and drug development in the field of non-opioid pain management.
Executive Summary
This compound is a potent and selective small-molecule inhibitor of adenylyl cyclase 1 (AC1), an enzyme implicated in pain signaling pathways.[1][2][3] Preclinical studies demonstrate its efficacy as an analgesic in models of inflammatory pain, positioning it as a promising non-opioid therapeutic candidate. This guide delves into the molecular mechanism of this compound, presenting a comparative analysis with the opioid analgesic morphine and another AC1 inhibitor, NB001. The data highlights the selectivity of this compound for AC1 over other AC isoforms, a key differentiator from other compounds. While preclinical data is robust, it is important to note that no clinical trial information for this compound is publicly available at this time.
Data Presentation: Comparative Performance Metrics
The following tables summarize the quantitative data gathered from preclinical studies, offering a clear comparison of this compound with morphine and NB001.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (µM) | Selectivity Notes |
| This compound | Adenylyl Cyclase 1 (AC1) | 2.3 [1] | Highly selective for AC1. Does not significantly inhibit AC8 and other membrane-bound AC isoforms.[1][2] |
| NB001 | Adenylyl Cyclase 1 (AC1) | Limited direct inhibition in membrane assays.[3] | Shows limited selectivity for AC1 versus AC8.[3] |
Table 2: Analgesic Efficacy in a Mouse Model of Inflammatory Pain (Formalin-Induced)
| Compound | Efficacy Metric | Value (mg/kg) | Key Findings |
| This compound | ED50 (inflammatory phase) | 1.45 | Effective in the inflammatory pain phase; no significant effect on acute nociception.[4] |
| Morphine | ED50 (acute phase) | 5.87 | Effective in both acute and inflammatory phases. |
Signaling Pathway of this compound
This compound exerts its analgesic effect by directly inhibiting adenylyl cyclase 1 (AC1). AC1 is a key enzyme in the cyclic AMP (cAMP) signaling cascade, which is activated by calcium (Ca2+) and calmodulin.[5][6] The production of cAMP by AC1 contributes to neuronal sensitization and pain perception. By inhibiting AC1, this compound reduces cAMP levels, thereby dampening the downstream signaling that leads to pain.
Caption: Signaling pathway of this compound's inhibitory action on AC1.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
cAMP Accumulation Assay
This assay quantifies the intracellular concentration of cyclic AMP (cAMP) to determine the inhibitory effect of this compound on adenylyl cyclase activity.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing AC1 (HEK-AC1) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 50,000 cells per well and incubated overnight.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes.
-
Stimulation: AC1 is stimulated using an activator such as forskolin or a Gs-coupled receptor agonist (e.g., isoproterenol) for 15-30 minutes.
-
Cell Lysis: The stimulation is terminated, and cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based kits).
-
Data Analysis: The results are analyzed to determine the IC50 value of this compound, representing the concentration at which it inhibits 50% of the maximal AC1 activity.
Caption: Workflow for a cAMP accumulation assay.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This in vivo model is used to assess the analgesic efficacy of this compound in a state of persistent inflammatory pain.
Protocol:
-
Animal Acclimation: Male mice are acclimated to the testing environment and handling for several days.
-
Baseline Measurement: Baseline paw withdrawal thresholds to a mechanical stimulus (e.g., von Frey filaments) are measured.
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.[7][8]
-
Drug Administration: At a specified time post-CFA injection (e.g., 24 hours), mice are treated with this compound, morphine, or vehicle control via a designated route (e.g., subcutaneous or intrathecal).
-
Nociceptive Testing: Paw withdrawal thresholds are measured at various time points after drug administration to assess the analgesic effect.
-
Data Analysis: The data is analyzed to determine the dose-dependent analgesic efficacy (ED50) of the test compounds.
Comparative Analysis
This compound vs. Morphine:
-
Mechanism: this compound acts as a non-opioid analgesic by targeting the AC1/cAMP pathway.[1] Morphine, an opioid, primarily acts on µ-opioid receptors to produce analgesia.[2]
-
Efficacy: Both compounds have demonstrated analgesic effects in inflammatory pain models. However, morphine is also effective against acute nociceptive pain, whereas this compound shows a preference for inflammatory pain states.[4]
-
Side Effect Profile: A key advantage of targeting AC1 is the potential to avoid the significant side effects associated with opioids, such as respiratory depression, tolerance, and addiction. Preclinical studies suggest that this compound does not induce analgesic tolerance.[4]
This compound vs. NB001:
-
Mechanism of Inhibition: this compound is a direct inhibitor of AC1, as demonstrated in membrane-based assays.[3] In contrast, NB001 appears to inhibit AC1 through an indirect mechanism and shows limited activity in similar in vitro assays.[3]
-
Selectivity: this compound exhibits high selectivity for AC1 over the closely related AC8 isoform.[1][3] NB001 has been reported to have limited selectivity between AC1 and AC8, which could lead to off-target effects, as AC8 is implicated in learning and memory.[3][5]
Conclusion
This compound represents a promising development in the quest for effective and safe non-opioid analgesics. Its selective and direct inhibition of adenylyl cyclase 1 offers a distinct mechanistic advantage over existing pain therapies. The preclinical data strongly supports its analgesic potential in inflammatory pain conditions. Further investigation, particularly the initiation of clinical trials, is warranted to fully elucidate its therapeutic utility in humans. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate such future research and development efforts.
References
- 1. Mechanisms of Non-Opioid Analgesics Beyond Cyclooxygenase Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance [frontiersin.org]
- 5. atlasofscience.org [atlasofscience.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. CFA-treated mice induce hyperalgesia in healthy mice via an olfactory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
ST034307: A Novel Analgesic Candidate That Circumvents Opioid-Induced Tolerance
A comparative analysis of the selective adenylyl cyclase 1 inhibitor, ST034307, and traditional opioids reveals a distinct advantage in mitigating the development of analgesic tolerance, a significant drawback of long-term opioid therapy. Experimental evidence in preclinical models demonstrates that this compound maintains its analgesic efficacy with chronic administration, a stark contrast to the diminishing effects observed with opioids like morphine.
This compound is a selective small molecule inhibitor of adenylyl cyclase type 1 (AC1), an enzyme pivotal in the cyclic AMP (cAMP) signaling cascade.[1][2][3][4][5][6] This mechanism of action is fundamentally different from that of opioids, which primarily act as agonists at the μ-opioid receptor (MOR).[3][7] While acute MOR activation leads to the inhibition of adenylyl cyclase and subsequent analgesia, chronic opioid exposure triggers a compensatory upregulation of the cAMP pathway, a phenomenon known as heterologous sensitization.[1][8][9][10] This neuroadaptive response is a key contributor to the development of opioid tolerance. This compound, by directly inhibiting AC1, appears to prevent this critical step in the tolerance cascade.[1][5]
Comparative Analgesic Efficacy and Tolerance Profile
Preclinical studies in mouse models of inflammatory and visceral pain have demonstrated that this compound produces significant analgesic effects.[2][11][12] Crucially, these studies also reveal that repeated administration of this compound does not lead to a reduction in its analgesic potency, indicating a lack of tolerance development.[2][4][11] Furthermore, no cross-tolerance with morphine has been observed.[2]
In contrast, morphine, a archetypal opioid, exhibits a well-documented decline in analgesic efficacy following chronic administration in the same preclinical models.[2][11]
Quantitative Comparison of Analgesic Effects and Tolerance
The following tables summarize the quantitative data from preclinical studies, comparing the analgesic effects and the development of tolerance for this compound and morphine.
| Compound | Pain Model | Dose | Analgesic Effect (% Reduction in Pain Behavior) | Reference |
| This compound | Formalin-Induced Inflammatory Pain (Phase II) | 10 mg/kg (s.c.) | ~50% | [12] |
| This compound | Acid-Induced Visceral Pain (Writhing) | 10 mg/kg (s.c.) | ~60% | [2][11] |
| Morphine | Formalin-Induced Inflammatory Pain (Phase II) | 10 mg/kg (s.c.) | ~80% | [12] |
| Morphine | Acid-Induced Visceral Pain (Writhing) | 3 mg/kg (s.c.) | ~90% | [2][11] |
Table 1: Acute Analgesic Efficacy of this compound and Morphine in Mouse Pain Models.
| Compound | Dosing Regimen | Pain Model | Change in Analgesic Efficacy over Time | Reference |
| This compound | 30 mg/kg/day (s.c.) for 8 days | Acid-Induced Writhing | No significant change in efficacy | [2][11] |
| Morphine | 100 mg/kg/day (s.c.) for 8 days | Acid-Induced Writhing | Significant decrease in efficacy (tolerance) | [2][11] |
Table 2: Comparison of Tolerance Development with Chronic Administration of this compound and Morphine.
Signaling Pathways and Mechanisms of Action
The distinct tolerance profiles of this compound and opioids can be attributed to their differing effects on intracellular signaling cascades.
Figure 1: Contrasting signaling pathways of opioids and this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the analgesic and tolerance-inducing properties of this compound and morphine.
Formalin-Induced Inflammatory Pain Model
Objective: To assess the efficacy of the compounds in a model of persistent inflammatory pain.
Procedure:
-
Male mice are habituated to the testing environment.
-
A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the hind paw.
-
Immediately after injection, the time the animal spends licking the injected paw is recorded for a set period (e.g., 40 minutes). This response occurs in two phases: an early, acute phase (0-10 minutes) and a late, inflammatory phase (15-40 minutes).
-
This compound, morphine, or vehicle is administered (e.g., subcutaneously) prior to the formalin injection.
-
The total time spent licking during each phase is quantified and compared between treatment groups.[12]
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasofscience.org [atlasofscience.org]
- 4. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of adenylyl cyclase 1 by this compound inhibits IP3-evoked changes in sino-atrial node beat rate [frontiersin.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Opioid tolerance and the emergence of new opioid receptor-coupled signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Opioid Tolerance Development: A Pharmacokinetic/Pharmacodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
ST034307: A Comparative Analysis of Specificity for Adenylyl Cyclase Isoforms
For researchers, scientists, and drug development professionals, the selective inhibition of specific adenylyl cyclase (AC) isoforms presents a promising therapeutic avenue. This guide provides a detailed comparison of the investigational compound ST034307 and its specificity against various AC isoforms, supported by experimental data and detailed protocols.
This compound has emerged as a selective small molecule inhibitor of type 1 adenylyl cyclase (AC1).[1][2] This property is of significant interest as AC1 is implicated in physiological processes such as pain and opioid dependence.[1][3] Non-selective inhibition of AC isoforms could lead to undesirable side effects, highlighting the need for compounds with high isoform specificity.[1]
Quantitative Assessment of this compound Specificity
Experimental data demonstrates that this compound exhibits a high degree of selectivity for AC1 over other membrane-bound AC isoforms. The following table summarizes the inhibitory and potentiating effects of this compound across various AC isoforms.
| Adenylyl Cyclase Isoform | Effect of this compound | IC50 (µM) | Observations |
| AC1 | Inhibition | 2.3 | Potent and selective inhibition observed.[4][5] |
| AC2 | Potentiation | - | Potentiated phorbol 12-myristate 13-acetate (PMA)-stimulated cAMP production.[1][5] |
| AC3 | No significant inhibition | - | |
| AC4 | No significant inhibition | - | |
| AC5 | Potentiation (slight) | - | A small potentiation of forskolin-stimulated activity was observed.[1] |
| AC6 | Potentiation (slight) | - | A small potentiation of forskolin-stimulated activity was observed.[1] |
| AC7 | No significant inhibition | - | |
| AC8 | No significant inhibition | - | No significant activity against AC8 was detected.[4] |
| AC9 | No significant inhibition | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of adenylyl cyclase and a typical experimental workflow for assessing the specificity of an inhibitor like this compound.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the Analgesic Potential of ST034307: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published analgesic properties of ST034307, a selective adenylyl cyclase 1 (AC1) inhibitor, with other analgesic alternatives. The information is based on preclinical findings and aims to facilitate the replication and extension of this research.
Executive Summary
This compound is a novel small molecule that exhibits promising analgesic effects by selectively inhibiting adenylyl cyclase 1 (AC1).[1][2][3] Studies in murine models of inflammatory and visceral pain demonstrate its efficacy, positioning it as a potential therapeutic agent for pain management.[2][4] A key characteristic of this compound is its targeted mechanism of action, which differentiates it from traditional opioid analgesics.[1][5] Notably, preclinical data suggest that this compound may not induce analgesic tolerance, a significant drawback of chronic opioid therapy.[2][6] This guide synthesizes the key experimental data and methodologies from published studies to provide a clear overview of this compound's analgesic profile.
Comparative Analgesic Efficacy
This compound has been evaluated in several mouse models of pain, with its performance benchmarked against morphine, a standard opioid analgesic. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of this compound in a Mouse Model of Inflammatory Pain (Formalin-Induced)
| Treatment | Phase 1 (Acute Nociception) | Phase 2 (Inflammatory Pain) ED₅₀ (mg/kg) |
| This compound | No significant effect | 6.88[2] |
| Morphine | Significant reduction | 1.67[2] |
Table 2: Efficacy of this compound in a Mouse Model of Visceral Pain (Acid-Induced Writhing)
| Treatment | ED₅₀ (mg/kg) | Maximal Efficacy |
| This compound | 0.92[2] | Partial response[2] |
| Morphine | 0.89[2] | Full response[2] |
Table 3: Efficacy of this compound in a Mouse Model of Inflammatory Pain (CFA-Induced)
| Treatment | Administration | Estimated ED₅₀ (µg) |
| This compound | Intrathecal | 0.28[1] |
Mechanism of Action: A Selective AC1 Inhibitor
This compound exerts its analgesic effects through the selective inhibition of adenylyl cyclase 1 (AC1).[1][3][5] AC1 is a key enzyme in the cyclic AMP (cAMP) signaling cascade, which is involved in pain perception.[2][7] The selectivity of this compound for AC1 over other AC isoforms, particularly AC8, is a critical feature, as non-selective inhibition could lead to undesirable side effects such as memory impairment.[1][5]
The following diagram illustrates the proposed signaling pathway for this compound's analgesic action.
Interaction with the μ-Opioid Receptor (MOR) Pathway
This compound has been shown to interact with the μ-opioid receptor (MOR) signaling pathway.[1] While it does not directly bind to the MOR, it enhances MOR-mediated inhibition of AC1.[1][5] Furthermore, this compound can block the heterologous sensitization of AC1 that occurs with chronic MOR activation, a mechanism linked to opioid dependence.[1]
The diagram below illustrates the interplay between this compound and the MOR pathway.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
In Vitro: cAMP Accumulation Assay in HEK-AC1 Cells
This assay is crucial for determining the inhibitory effect of this compound on AC1 activity.
Cell Culture:
-
HEK293 cells stably transfected with AC1 (HEK-AC1 cells) are cultured in appropriate media.[1]
Assay Procedure:
-
HEK-AC1 cells are plated in multi-well plates.[1]
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of this compound or vehicle.[1]
-
AC1 is stimulated using a direct activator (e.g., forskolin) or by activating a Gs-coupled receptor.[1][3]
-
The reaction is stopped, and intracellular cAMP levels are measured using a suitable assay kit (e.g., luminescence-based).[1]
-
Data are analyzed to determine the concentration-dependent inhibition of cAMP accumulation by this compound.
The following diagram outlines the workflow for the cAMP accumulation assay.
In Vivo: Mouse Model of Inflammatory Pain (Formalin Test)
This model is used to assess the analgesic effects of this compound on both acute and persistent inflammatory pain.
Animals:
-
Male C57BL/6 mice are commonly used.[2]
Procedure:
-
Mice are habituated to the testing environment.
-
This compound, morphine, or vehicle is administered (e.g., subcutaneously or intrathecally).[1][2]
-
After a predetermined pretreatment time, a dilute formalin solution (e.g., 5%) is injected into the plantar surface of one hind paw.[2][7]
-
The amount of time the animal spends licking the injected paw is recorded in two phases:
-
A reduction in paw licking time compared to the vehicle-treated group indicates an analgesic effect.
In Vivo: Mouse Model of Visceral Pain (Acetic Acid-Induced Writhing)
This model assesses the efficacy of analgesics against visceral pain.
Animals:
-
Male mice are typically used.[2]
Procedure:
-
Mice are pretreated with this compound, morphine, or vehicle.[2]
-
A dilute solution of acetic acid (e.g., 0.75%) is injected intraperitoneally to induce writhing (abdominal constrictions).[2][4]
-
The number of writhes is counted for a specific period (e.g., 30 minutes) following the acetic acid injection.[2]
-
A decrease in the number of writhes compared to the control group signifies analgesia.
Comparison with Other Analgesics
While direct comparative studies are limited to morphine in the context of this compound research, a broader comparison with other classes of analgesics is useful for context.
Table 4: General Comparison of Analgesic Classes
| Analgesic Class | Primary Mechanism of Action | Common Side Effects |
| This compound (AC1 Inhibitor) | Selective inhibition of adenylyl cyclase 1[1][3] | Not yet fully characterized in humans |
| Opioids (e.g., Morphine) | Agonism of μ-opioid receptors[1] | Respiratory depression, sedation, constipation, tolerance, dependence[8][9] |
| NSAIDs (e.g., Ibuprofen) | Inhibition of cyclooxygenase (COX) enzymes | Gastrointestinal bleeding, renal toxicity |
| Acetaminophen | Complex, not fully elucidated | Liver toxicity at high doses |
| Ketamine | NMDA receptor antagonism | Dizziness, dissociation, potential for abuse[8][9] |
Conclusion
The available preclinical data strongly suggest that this compound is a promising analgesic agent with a novel mechanism of action. Its selectivity for AC1 and potential to avoid the tolerance associated with opioids make it a high-priority candidate for further investigation. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers aiming to replicate and build upon these important findings.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atlasofscience.org [atlasofscience.org]
- 6. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. effectivehealthcare.ahrq.gov [effectivehealthcare.ahrq.gov]
- 9. effectivehealthcare.ahrq.gov [effectivehealthcare.ahrq.gov]
A Head-to-Head Comparison of ST034307 with Other Experimental Pain Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of ST034307, a novel adenylyl cyclase 1 (AC1) inhibitor, with other experimental pain therapeutics. The information is compiled from publicly available preclinical data to assist researchers and drug development professionals in evaluating the potential of these compounds.
Executive Summary
This compound is a selective, peripherally acting AC1 inhibitor that has demonstrated analgesic properties in rodent models of inflammatory and visceral pain. A key characteristic of this compound is its apparent lack of analgesic tolerance development, a significant drawback of many current pain therapies, including opioids. This guide compares this compound with three other experimental pain therapeutics: NB001, another AC1 inhibitor; V158866, a fatty acid amide hydrolase (FAAH) inhibitor; and AXS-05, a combination of dextromethorphan and bupropion.
Data Presentation
The following tables summarize the available quantitative data for this compound and the selected comparator compounds in various preclinical pain models.
Table 1: Efficacy in Inflammatory Pain Models
| Therapeutic | Pain Model | Species | Route of Administration | Key Efficacy Endpoint | Result | Citation(s) |
| This compound | Formalin-induced paw licking (Phase 2) | Mouse | Subcutaneous | Reduction in licking time | Significant reduction at 10 and 30 mg/kg | [1] |
| This compound | Complete Freund's Adjuvant (CFA)-induced allodynia | Mouse | Intrathecal | Increase in paw withdrawal threshold | Dose-dependent reversal of allodynia (ED₅₀ ≈ 0.28 µg) | [2] |
| NB001 | CFA-induced arthritis | Mouse | Intraperitoneal | Reduction in pain-related behaviors | Significant reduction at 3 mg/kg | [3][4][5] |
| V158866 | CFA-induced inflammatory pain | Rodent | Oral | Reversal of thermal hyperalgesia | Effective in preclinical models | [6] |
| AXS-05 | No preclinical inflammatory pain data available | - | - | - | - |
Table 2: Efficacy in Visceral Pain Models
| Therapeutic | Pain Model | Species | Route of Administration | Key Efficacy Endpoint | Result | Citation(s) |
| This compound | Acetic acid-induced writhing | Mouse | Subcutaneous | Reduction in number of writhes | ED₅₀ = 0.92 mg/kg | |
| NB001 | No data available | - | - | - | - | |
| V158866 | No data available | - | - | - | - | |
| AXS-05 | No data available | - | - | - | - |
Table 3: Efficacy in Neuropathic Pain Models
| Therapeutic | Pain Model | Species | Route of Administration | Key Efficacy Endpoint | Result | Citation(s) |
| This compound | No data available | - | - | - | - | |
| NB001 | Common peroneal nerve ligation | Mouse | Oral | Reversal of mechanical allodynia | Significant effect at 10 and 25 mg/kg | [7][8][9][10] |
| V158866 | Spinal cord injury-induced neuropathic pain | Human | Oral | Pain reduction (Phase 2) | Failed to meet primary endpoint | [11] |
| AXS-05 | No preclinical neuropathic pain data available | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Formalin-Induced Inflammatory Pain Model
This model assesses the analgesic effects of compounds on both acute nociceptive and persistent inflammatory pain.
-
Animal Model: Male C57BL/6J mice.
-
Procedure: A dilute solution of formalin (typically 2-5%) is injected into the plantar surface of one hind paw.
-
Data Collection: The time the animal spends licking the injected paw is recorded in two distinct phases: Phase 1 (0-5 minutes post-injection), representing acute nociceptive pain, and Phase 2 (15-40 minutes post-injection), reflecting inflammatory pain.
-
Drug Administration: this compound or vehicle is typically administered subcutaneously prior to the formalin injection.
Acetic Acid-Induced Visceral Pain Model (Writhing Test)
This model is used to evaluate the efficacy of analgesics against visceral pain.
-
Animal Model: Male ICR mice.
-
Procedure: A dilute solution of acetic acid (typically 0.6-1%) is injected intraperitoneally.
-
Data Collection: The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 20-30 minutes) following the acetic acid injection.
-
Drug Administration: The test compound or vehicle is administered (e.g., subcutaneously or orally) prior to the acetic acid injection.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
-
Animal Model: Male Sprague Dawley rats or C57BL/6J mice.
-
Procedure: A single intraplantar injection of CFA into one hind paw induces a localized and long-lasting inflammation, characterized by edema, hyperalgesia, and allodynia.[12]
-
Data Collection: Mechanical allodynia (paw withdrawal threshold to non-noxious stimuli using von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a heat source) are measured at various time points after CFA injection.
-
Drug Administration: Test compounds are administered via various routes (e.g., intrathecal, intraperitoneal, oral) to assess their ability to reverse the established hypersensitivity.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and the comparator therapeutics.
Caption: this compound inhibits AC1, reducing cAMP production and downstream pain signaling.
Caption: NB001 inhibits AC1, reducing synaptic plasticity involved in chronic pain.
Caption: V158866 inhibits FAAH, increasing anandamide levels and promoting analgesia.
Caption: AXS-05 combines dextromethorphan (NMDA antagonist) and bupropion (CYP2D6 inhibitor).[13][14][15][16][17][18][19][20][21]
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of experimental pain therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic effects of NB001 on mouse models of arthralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic effects of NB001 on mouse models of arthralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of calcium-stimulated adenylyl cyclase subtype 1 (AC1) for the treatment of neuropathic and inflammatory pain in adult female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human safety study of a selective neuronal adenylate cyclase 1 inhibitor NB001 which relieves the neuropathic pain and blocks ACC in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human safety study of a selective neuronal adenylate cyclase 1 inhibitor NB001 which relieves the neuropathic pain and blocks ACC in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasp-pain.org [iasp-pain.org]
- 11. Vernalis plc completes investment in its NCE development pipeline [vernalis.com]
- 12. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 13. AXS-05 - Axsome Therapeutics [axsome.com]
- 14. Axsome Therapeutics Announces Publication of Pivotal ASCEND Phase 2 Trial of AXS-05 in Major Depressive Disorder in The American Journal of Psychiatry - BioSpace [biospace.com]
- 15. psychiatryonline.org [psychiatryonline.org]
- 16. Efficacy and safety of dextromethorphan–bupropion combination (AXS-05) in the treatment of depression: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. Dextromethorphan/bupropion - Wikipedia [en.wikipedia.org]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Dextromethorphan and Bupropion: MedlinePlus Drug Information [medlineplus.gov]
- 21. alzforum.org [alzforum.org]
Independent Validation of ST034307's Selectivity for Adenylyl Cyclase 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ST034307's performance with other reported adenylyl cyclase 1 (AC1) inhibitors. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their discovery and development programs.
Adenylyl cyclase 1 (AC1) is a key enzyme in neuronal signaling pathways, converting ATP to cyclic AMP (cAMP), a crucial second messenger.[1] The dysregulation of AC1 activity has been implicated in various neurological conditions, including neuropathic pain, making it a significant target for therapeutic intervention.[1][2] this compound has been identified as a selective small molecule inhibitor of AC1.[3][4] This guide focuses on the independent validation of its selectivity against other AC isoforms and compares its profile with other known AC1 inhibitors.
Comparative Selectivity of AC1 Inhibitors
The following table summarizes the quantitative data on the inhibitory activity of this compound and other compounds against various adenylyl cyclase isoforms. The data highlights the selectivity profile of each compound, providing a basis for direct comparison.
| Compound | AC1 IC₅₀ (µM) | Selectivity Notes | Reference |
| This compound | 2.3 | Highly selective for AC1. No significant activity observed against AC8. Potentiates PMA-stimulated AC2 activity. | [5] |
| NB001 | 10 (in cell-based assays) | Reported as a selective AC1 inhibitor. However, studies suggest it does not directly inhibit AC1 in in-vitro membrane assays, indicating a different mechanism of action. | [2][4] |
| CB-6673567 | 77 | Shows some preference for AC1, with 2- to 4-fold selectivity over AC6. | [3] |
| CB-7921220 | - | Shows some preference for AC1 but does not distinguish between AC1 and AC6. | [3] |
Experimental Protocols
The determination of inhibitor selectivity is crucial for validating its potential as a specific molecular probe or therapeutic agent. The following are detailed methodologies for key experiments cited in the validation of this compound and its comparators.
1. Cell-Based cAMP Accumulation Assay
This assay is used to determine the functional inhibition of adenylyl cyclase activity in an intact cellular environment.
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing individual human adenylyl cyclase isoforms (e.g., HEK-AC1).[3][4]
-
Protocol:
-
Cells are plated in multi-well plates and grown to a suitable confluency.
-
The cells are then pre-incubated with the test compound (e.g., this compound) at various concentrations for a defined period.
-
Adenylyl cyclase activity is stimulated using a known activator. Common activators include:
-
Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based biosensor.[6]
-
The concentration-response curves are plotted to determine the IC₅₀ value of the inhibitor.
-
2. In Vitro Adenylyl Cyclase Activity Assay in Membrane Preparations
This assay assesses the direct interaction of an inhibitor with the adenylyl cyclase enzyme in a cell-free system.
-
Source of Enzyme: Membranes isolated from Sf9 (Spodoptera frugiperda) insect cells or HEK293 cells overexpressing a specific adenylyl cyclase isoform.[3][4]
-
Protocol:
-
Cell membranes containing the target adenylyl cyclase are prepared through homogenization and centrifugation.
-
The membrane preparation is incubated with the test inhibitor at various concentrations.
-
The enzymatic reaction is initiated by adding a reaction mixture containing ATP (the substrate), Mg²⁺ or Mn²⁺ (as cofactors), and a stimulating agent (e.g., purified Gαs protein or forskolin).[7]
-
The reaction is allowed to proceed for a specific time at a controlled temperature and then terminated.
-
The amount of cAMP produced is quantified, typically by radioimmunoassay or other sensitive detection methods.
-
IC₅₀ values are calculated from the concentration-inhibition curves.
-
Visualizing the Molecular Pathways and Experimental Design
Adenylyl Cyclase 1 Signaling Pathway
The following diagram illustrates the central role of AC1 in the cAMP signaling cascade and the points of intervention by activators and inhibitors.
Caption: Adenylyl Cyclase 1 (AC1) signaling cascade.
Experimental Workflow for Determining AC1 Inhibition
This diagram outlines the sequential steps involved in the experimental validation of an AC1 inhibitor's potency and selectivity.
Caption: Workflow for AC1 inhibitor selectivity validation.
Logical Relationship of Comparative Selectivity
This diagram visually represents the comparative selectivity of this compound against other adenylyl cyclase isoforms, highlighting its specificity for AC1.
Caption: this compound's selectivity profile for AC isoforms.
References
- 1. researchgate.net [researchgate.net]
- 2. Human safety study of a selective neuronal adenylate cyclase 1 inhibitor NB001 which relieves the neuropathic pain and blocks ACC in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of an adenylyl cycl ... | Article | H1 Connect [archive.connect.h1.co]
- 7. International Union of Basic and Clinical Pharmacology. CI. Structures and Small Molecule Modulators of Mammalian Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ST034307: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of ST034307, a selective adenylyl cyclase 1 (AC1) inhibitor.
While this compound is classified as a non-hazardous substance, adherence to proper disposal protocols is necessary to ensure a safe laboratory environment and to comply with institutional and regulatory standards.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with care. In the event of a spill, the following measures should be taken:
-
Small Spills: Absorb any liquid solution of this compound with a chemically inert material such as diatomite or universal binders.
-
Decontamination: Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety glasses, when handling this compound and during any cleanup procedures.
Disposal Procedures for this compound
The following table outlines the recommended disposal procedures for this compound in its various forms, based on general guidelines for non-hazardous laboratory waste.
| Form of this compound | Disposal Method | Key Considerations |
| Unused solid this compound | Dispose of as non-hazardous solid waste. | May be placed in the regular laboratory trash destined for a landfill, provided it is not mixed with any hazardous materials. |
| Solutions of this compound | Consult and obtain approval from your institution's Environmental Health and Safety (EHS) office before drain disposal. | Some institutions may permit the disposal of small quantities of non-hazardous liquids down the sanitary sewer, while others may require collection for disposal. |
| Empty this compound Containers | Dispose of in regular trash. | Ensure containers are "RCRA empty," meaning no freestanding liquid remains. Deface or remove the original label to prevent misidentification. |
| Contaminated Materials (e.g., absorbent pads, gloves) | Dispose of as non-hazardous solid waste. | Place in a sealed bag or container before disposing of in the regular laboratory trash. |
Important Note: Always consult your institution's specific waste disposal guidelines. Local regulations may vary.
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory practices for non-hazardous waste. No specific experimental protocols for the disposal of this compound were cited in the available safety data sheets beyond general handling of spills. The primary guidance is to treat it as a non-hazardous chemical and follow institutional protocols for such waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling ST034307
Essential Safety and Handling Guide for ST034307
This document provides crucial safety and logistical information for the handling and disposal of this compound, a selective small molecule inhibitor of adenylyl cyclase 1 (AC1).[1][2][3] The guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Compound Information
| Property | Value | Source |
| Chemical Name | 6-Chloro-2-(trichloromethyl)-4H-1-benzopyran-4-one | Tocris Bioscience[2] |
| Molecular Weight | 297.95 g/mol | Tocris Bioscience[2] |
| Appearance | Powder | MedchemExpress[3] |
| Purity | ≥98% (HPLC) | Tocris Bioscience[2] |
| Storage | Store at -20°C for up to 1 year or -80°C for up to 2 years. | MedchemExpress[3] |
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory precautions for handling potent, biologically active small molecules should be strictly followed. The following PPE is mandatory when handling this compound in its powdered form or in solution.
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Nitrile gloves | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Body Protection | Laboratory coat | Protects from contamination of personal clothing. |
Operational Handling Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure experimental integrity.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the compound name and quantity match the order.
-
Record the date of receipt on the container.
-
Store the compound at the recommended temperature (-20°C or -80°C) in a designated and clearly labeled area.[3]
Preparation of Stock Solutions
-
All weighing of the powdered compound and preparation of stock solutions should be performed in a certified chemical fume hood.
-
Use a dedicated set of spatulas and weighing paper.
-
This compound is typically dissolved in DMSO to prepare stock solutions.[3]
-
Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.
Use in Experiments
-
When diluting stock solutions or adding the compound to experimental setups, always wear the appropriate PPE.
-
Handle all solutions containing this compound with care to avoid splashes and aerosols.
-
Work in a well-ventilated area.
Caption: Workflow for the safe handling of this compound from receipt to experimental use.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a dedicated, sealed waste bag.
-
The bag must be clearly labeled as "Hazardous Chemical Waste" and include the name of the compound.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused stock solutions in DMSO should also be disposed of as hazardous chemical waste.
-
-
Disposal Route:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EH&S) office. Do not pour any solutions containing this compound down the drain.
-
Mechanism of Action: Inhibition of Adenylyl Cyclase 1
This compound is a selective inhibitor of adenylyl cyclase 1 (AC1), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] AC1 is stimulated by calcium (Ca²⁺) in a calmodulin-dependent manner.[1] By inhibiting AC1, this compound reduces the production of cAMP, which can modulate various downstream signaling pathways. This inhibitory action has been shown to have analgesic effects in preclinical models of pain.[1]
Caption: this compound inhibits the Ca²⁺/Calmodulin-activated Adenylyl Cyclase 1 (AC1).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
